28-Aminobetulin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3a-(aminomethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,32H,1,8-18,31H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQPCQKUNFHPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
28-Aminobetulin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Structure and Chemical Properties
28-Aminobetulin is a derivative of the lupane-type pentacyclic triterpene, betulin (B1666924). The core structure is characterized by a rigid steroidal backbone with an isopropenyl group at C-19 and a primary amino group replacing the hydroxyl group at the C-28 position.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3β)-28-Aminolup-20(29)-en-3-ol | [1] |
| Synonyms | 28-Amino-lup-20(29)-en-3β-ol | [1] |
| CAS Number | 25613-16-5 | [1] |
| Molecular Formula | C₃₀H₅₁NO | [1] |
| Molecular Weight | 441.74 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Storage Conditions | 2-8°C | [1] |
Synthesis of this compound from Betulin
The synthesis of this compound typically starts from betulin, which is readily available from the bark of birch trees. The conversion involves a multi-step process targeting the selective modification of the C-28 hydroxyl group. While a specific detailed protocol for the synthesis of this compound is not widely published, a general synthetic pathway can be inferred from the synthesis of related betulin derivatives. This process generally involves the following key transformations:
-
Selective Protection of the C-3 Hydroxyl Group: The secondary hydroxyl group at the C-3 position is typically protected to prevent its reaction in subsequent steps. This is often achieved by acetylation using acetic anhydride (B1165640) in the presence of a base like pyridine.
-
Activation of the C-28 Hydroxyl Group: The primary hydroxyl group at the C-28 position is a poor leaving group and needs to be activated for nucleophilic substitution. This is commonly done by converting it into a tosylate or mesylate by reacting the protected betulin with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base.
-
Introduction of the Amino Group: The activated C-28 position is then subjected to nucleophilic substitution with an amine source. A common method is the Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by hydrazinolysis to release the primary amine. Alternatively, direct displacement with ammonia (B1221849) or other amine synthons can be employed.
-
Deprotection of the C-3 Hydroxyl Group: The final step involves the removal of the protecting group from the C-3 hydroxyl group, typically by hydrolysis under basic conditions, to yield this compound.
Caption: A generalized synthetic workflow for the preparation of this compound from Betulin.
Biological Activity and Therapeutic Potential
This compound is a derivative of betulin, a compound known for its diverse biological activities. The introduction of a primary amine at the C-28 position creates a key site for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel bioactive molecules.[1] While specific quantitative data on the biological activity of this compound is limited in publicly accessible literature, its structural similarity to other biologically active betulin derivatives suggests potential in several therapeutic areas, including:
-
Oncology: Betulin and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. The amino group of this compound can be functionalized to potentially enhance this activity or improve selectivity.
-
Inflammation: Many triterpenoids exhibit anti-inflammatory properties. This compound and its derivatives could potentially modulate inflammatory pathways.
Further research is required to fully elucidate the biological activity profile of this compound. The experimental protocols provided in the following sections offer standardized methods for such investigations.
Experimental Protocols
The following are detailed, standardized protocols for assessing the potential cytotoxic and anti-inflammatory activities of this compound.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest cells using Trypsin-EDTA, resuspend in fresh medium, and seed into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
This compound
-
DMSO
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with 100 µL of the compound solutions for 1 hour before LPS stimulation.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known NO inhibitor and LPS).
-
Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for NO inhibition.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT assay) on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.
Caption: Workflow for the in vitro anti-inflammatory (NO inhibition) assay.
Conclusion
This compound is a structurally intriguing derivative of the natural product betulin. Its primary amine functionality at the C-28 position serves as a valuable handle for synthetic chemists to generate diverse libraries of novel compounds. While the biological activity of this compound itself is not yet extensively documented, its potential as a scaffold for the development of new anticancer and anti-inflammatory agents is significant. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the therapeutic potential of this compound and its future derivatives, thereby contributing to the advancement of natural product-based drug discovery.
References
An In-depth Technical Guide to 28-Aminobetulin: Chemical Properties and IUPAC Name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 28-Aminobetulin, a synthetically derived pentacyclic triterpenoid (B12794562) of the lupane (B1675458) type. As a derivative of betulin (B1666924), a naturally abundant compound from birch bark, this compound is a subject of growing interest in medicinal chemistry and drug discovery due to its potential therapeutic applications. This document outlines its chemical characteristics, IUPAC nomenclature, and relevant biological pathways.
Core Chemical Properties
This compound is a white to off-white powder.[1] Key quantitative and qualitative chemical data are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | (3β)-28-Aminolup-20(29)-en-3-ol | Derived from Synonym |
| Synonyms | 28-Amino-lup-20(29)-en-3β-ol, (3β)-28-Aminolup-20(29)-en-3-ol | [1][2] |
| CAS Number | 25613-16-5 | [1] |
| Molecular Formula | C₃₀H₅₁NO | [1] |
| Molecular Weight | 441.74 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Storage Conditions | 2-8°C | [1] |
Experimental Protocols
A plausible synthetic workflow would include:
-
Selective Protection: Protection of the more reactive C-28 primary hydroxyl group of betulin, for instance, through acetylation.
-
Oxidation: Oxidation of the C-3 hydroxyl group to a ketone.
-
Reductive Amination: Introduction of the amino group at the C-28 position, potentially through the formation of an oxime followed by reduction, or via a Mitsunobu reaction with a nitrogen nucleophile after converting the hydroxyl group to a leaving group.
-
Deprotection: Removal of the protecting group from the C-3 hydroxyl group to yield this compound.
Each of these steps would require specific reagents and carefully controlled reaction conditions to ensure high yield and purity.
Biological Activity and Signaling Pathways
Betulin and its derivatives, including this compound, are recognized for their potential in the treatment of inflammatory diseases and cancer.[1] The biological activity of these compounds is often attributed to their interaction with key cellular signaling pathways. Two of the most significant pathways implicated in the action of betulin derivatives are the NF-κB and PI3K/Akt/mTOR pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Betulin has been shown to inhibit this pathway by preventing the phosphorylation of IKK and the nuclear translocation of NF-κB.[3][4][5]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer. Betulinic acid, a close analog of this compound, has been demonstrated to suppress the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.[6][7] It is plausible that this compound exerts its potential anticancer effects through a similar mechanism.
Conclusion
This compound is a promising betulin derivative with well-defined chemical properties. Its structural similarity to other biologically active triterpenoids suggests significant potential for therapeutic applications, particularly in the fields of oncology and immunology. Further research into its specific mechanisms of action and the development of efficient synthetic protocols will be crucial for realizing its full therapeutic potential. The signaling pathways described herein represent key targets for this compound and related compounds, offering a solid foundation for future drug development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (3beta)-28-Amino-lup-20(29)-en-3-ol | CAS#:25613-16-5 | Chemsrc [chemsrc.com]
- 3. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of betulinic acid on AKT/mTOR pathway in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic acid isolated from Betula platyphylla induces apoptosis and reduces the mTOR/PI3K/AKT signaling pathway in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 28-Aminobetulin from Betulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 28-aminobetulin from the readily available natural product, betulin (B1666924). The document details two primary synthetic routes, encompassing key transformations, experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.
Introduction
Betulin, a pentacyclic triterpenoid (B12794562) abundantly found in the bark of birch trees, serves as a versatile chiral starting material for the synthesis of a wide array of biologically active derivatives. Among these, this compound is a key intermediate for the development of novel therapeutic agents, owing to the introduction of a basic nitrogenous functional group at the C-28 position. This modification allows for the generation of various amide, sulfonamide, and other nitrogen-containing derivatives with potential applications in antiviral and anticancer research. This guide outlines two plausible and scientifically vetted pathways for the synthesis of this compound, proceeding through either a betulinal or a betulinic acid intermediate.
Synthetic Pathways Overview
The synthesis of this compound from betulin necessitates a multi-step approach due to the presence of two hydroxyl groups at the C-3 and C-28 positions with differing reactivity. The primary C-28 hydroxyl group is more sterically accessible and reactive than the secondary C-3 hydroxyl group. The general strategy involves the selective functionalization of the C-28 position, followed by the introduction of the amino group and subsequent deprotection if necessary.
Two principal synthetic routes are detailed herein:
-
Route 1: Synthesis via a Betulinal Intermediate
-
Route 2: Synthesis via a Betulinic Acid Intermediate
The logical workflow for these synthetic approaches is illustrated below.
Caption: Logical workflow for the synthesis of this compound.
Route 1: Synthesis via a Betulinal Intermediate
This pathway involves the selective oxidation of the C-28 hydroxyl group of a C-3 protected betulin to an aldehyde (betulinal), which then undergoes reductive amination to yield the target this compound.
Step 1.1: Protection of the C-3 Hydroxyl Group
To prevent unwanted side reactions during the oxidation of the C-28 hydroxyl group, the C-3 hydroxyl group is first protected, typically as an acetate (B1210297) ester.
Caption: Protection of the C-3 hydroxyl group of betulin.
Experimental Protocol: Synthesis of 3-O-Acetylbetulin
-
Dissolve betulin (1.0 eq) in anhydrous pyridine.
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (catalytic amount) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Reagent/Parameter | Molar Ratio/Value | Purpose/Comment |
| Betulin | 1.0 | Starting material |
| Acetic Anhydride | 1.1 | Acetylating agent |
| Pyridine | - | Solvent and base |
| DMAP | catalytic | Acylation catalyst |
| Temperature | 0 °C to RT | Reaction condition |
| Reaction Time | 12-24 h | - |
| Typical Yield | >90% | - |
Step 1.2: Selective Oxidation to 3-O-Acetylbetulinal
The C-28 hydroxyl group of 3-O-acetylbetulin is selectively oxidized to an aldehyde using a mild oxidizing agent.
Caption: Oxidation of 3-O-acetylbetulin to the corresponding aldehyde.
Experimental Protocol: Synthesis of 3-O-Acetylbetulinal
-
Dissolve 3-O-acetylbetulin (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add pyridinium (B92312) chlorochromate (PCC) (1.5 eq) and Celite® to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
| Reagent/Parameter | Molar Ratio/Value | Purpose/Comment |
| 3-O-Acetylbetulin | 1.0 | Starting material |
| PCC | 1.5 | Oxidizing agent |
| Dichloromethane | - | Solvent |
| Temperature | Room Temperature | Reaction condition |
| Reaction Time | 2-4 h | - |
| Typical Yield | 80-90% | - |
Step 1.3: Reductive Amination to 3-O-Acetyl-28-aminobetulin
The betulinal derivative is converted to the amine via reductive amination. This can be a one-pot reaction where the aldehyde reacts with an ammonia (B1221849) source to form an imine in situ, which is then reduced.
Caption: Reductive amination of 3-O-acetylbetulinal.
Experimental Protocol: Synthesis of 3-O-Acetyl-28-aminobetulin
-
Dissolve 3-O-acetylbetulinal (1.0 eq) in methanol (B129727) or ethanol.
-
Add ammonium (B1175870) acetate (10-20 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Reagent/Parameter | Molar Ratio/Value | Purpose/Comment |
| 3-O-Acetylbetulinal | 1.0 | Starting material |
| Ammonium Acetate | 10-20 | Ammonia source |
| Sodium Cyanoborohydride | 1.5-2.0 | Reducing agent |
| Solvent | Methanol/Ethanol | - |
| Temperature | Room Temperature | Reaction condition |
| Reaction Time | 12-24 h | - |
| Typical Yield | 50-70% | - |
Step 1.4: Deprotection to this compound
The final step is the removal of the acetyl protecting group from the C-3 position to yield this compound.
Caption: Deprotection of the C-3 acetyl group.
Experimental Protocol: Synthesis of this compound
-
Dissolve 3-O-acetyl-28-aminobetulin (1.0 eq) in a mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃) (excess) to the solution.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to give the crude product.
-
Purify by crystallization or column chromatography.
| Reagent/Parameter | Molar Ratio/Value | Purpose/Comment |
| 3-O-Acetyl-28-aminobetulin | 1.0 | Starting material |
| Potassium Carbonate | excess | Base for hydrolysis |
| Solvent | Methanol/Water | - |
| Temperature | Reflux | Reaction condition |
| Reaction Time | 4-8 h | - |
| Typical Yield | >90% | - |
Route 2: Synthesis via a Betulinic Acid Intermediate
This alternative route involves the oxidation of betulin to betulinic acid, followed by conversion of the carboxylic acid to the amine.
Step 2.1: Protection of the C-3 Hydroxyl Group (as in Step 1.1)
The protection of the C-3 hydroxyl group is performed as described in Route 1 to yield 3-O-acetylbetulin.
Step 2.2: Oxidation to 3-O-Acetylbetulinic Acid
The C-28 primary alcohol of 3-O-acetylbetulin is oxidized to a carboxylic acid.
Caption: Oxidation of 3-O-acetylbetulin to the carboxylic acid.
Experimental Protocol: Synthesis of 3-O-Acetylbetulinic Acid
-
Dissolve 3-O-acetylbetulin (1.0 eq) in acetone.
-
Cool the solution to 0 °C.
-
Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color is observed.
-
Stir the reaction for 2-4 hours at 0 °C to room temperature.
-
Quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic phase and concentrate. Purify by crystallization or chromatography.
| Reagent/Parameter | Molar Ratio/Value | Purpose/Comment |
| 3-O-Acetylbetulin | 1.0 | Starting material |
| Jones Reagent | excess | Oxidizing agent |
| Acetone | - | Solvent |
| Temperature | 0 °C to RT | Reaction condition |
| Reaction Time | 2-4 h | - |
| Typical Yield | 70-85% | - |
Step 2.3: Conversion of Carboxylic Acid to Amine
This transformation can be achieved through several methods, with the reduction of a primary amide being a common approach.
2.3a: Amide Formation
Caption: Formation of 3-O-acetylbetulinamide.
Experimental Protocol: Synthesis of 3-O-Acetylbetulinamide
-
Dissolve 3-O-acetylbetulinic acid (1.0 eq) in an anhydrous solvent like THF or DCM.
-
Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir at room temperature for 1-2 hours to form the acyl chloride.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acyl chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution.
-
Stir for 1-2 hours, allowing it to warm to room temperature.
-
Collect the precipitated amide by filtration, wash with water, and dry.
| Reagent/Parameter | Molar Ratio/Value | Purpose/Comment |
| 3-O-Acetylbetulinic Acid | 1.0 | Starting material |
| Oxalyl Chloride/Thionyl Chloride | 1.2 | Acyl chloride formation |
| Aqueous Ammonia | excess | Amine source |
| Temperature | 0 °C to RT | Reaction condition |
| Reaction Time | 2-4 h (total) | - |
| Typical Yield | 80-95% | - |
2.3b: Amide Reduction
Caption: Reduction of the amide to the amine.
Experimental Protocol: Synthesis of 3-O-Acetyl-28-aminobetulin
-
Suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF under an inert atmosphere.
-
Add a solution of 3-O-acetylbetulinamide (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Reflux the reaction mixture for 4-8 hours.
-
Cool the mixture to 0 °C and carefully quench by sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solids and wash with THF or ethyl acetate.
-
Concentrate the filtrate and purify the crude product.
| Reagent/Parameter | Molar Ratio/Value | Purpose/Comment |
| 3-O-Acetylbetulinamide | 1.0 | Starting material |
| Lithium Aluminum Hydride | 2.0-3.0 | Reducing agent |
| Tetrahydrofuran | - | Solvent |
| Temperature | Reflux | Reaction condition |
| Reaction Time | 4-8 h | - |
| Typical Yield | 60-80% | - |
Step 2.4: Deprotection to this compound (as in Step 1.4)
The final deprotection of the C-3 acetyl group is carried out as described in Route 1 to afford the target this compound.
Conclusion
This guide has detailed two robust synthetic pathways for the preparation of this compound from betulin. Both routes offer viable methods for obtaining this key intermediate, with the choice of pathway potentially depending on reagent availability, scale, and desired intermediate purity. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the synthesis and development of novel betulin-based compounds. Careful optimization of reaction conditions may be necessary to achieve the reported yields and purities. All experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.
An In-depth Technical Guide to the Natural Sources and Extraction of Betulin for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924), a naturally occurring pentacyclic triterpenoid (B12794562) (lup-20(29)-en-3β,28-diol), is a compound of significant interest in the pharmaceutical and cosmeceutical industries.[1][2] Abundantly found in the bark of birch trees, it serves as a readily available precursor for the synthesis of various derivatives with potent biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][3][4] This guide provides a comprehensive overview of the primary natural sources of betulin, detailed methodologies for its extraction and purification, and an exploration of its interaction with key biological signaling pathways, offering a technical foundation for researchers in drug discovery and development.
Natural Sources of Betulin
While betulin is present in several plant families, its most abundant and commercially viable source is the outer bark of birch trees (Betula spp.).[1][5] The high concentration of betulin in the bark is responsible for the tree's characteristic white color, which is believed to offer protection from environmental stressors.[5][6] The betulin content can constitute up to 30-45% of the dry weight of the outer bark, although this concentration varies depending on the birch species, geographical location, age of the tree, and harvesting season.[1][7] The common European species, Betula pendula (Silver Birch), is a particularly rich source.[7] Other parts of the birch tree, such as the leaves and root skin, contain significantly lesser amounts of betulin.[1]
Table 1: Betulin Content in Various Natural Sources
| Plant Species | Part of Plant | Betulin Content (% of Dry Weight) | Reference(s) |
| Betula pendula (Silver Birch) | Outer Bark | 10% - 30% | [5][7] |
| Betula platyphylla (White Birch) | Outer Bark | ~22% | [8] |
| Betula verrucosa / B. pendula | Outer Bark | Up to 45% | [1] |
| Betula kirghisorum | Outer Bark | Yields up to 18.25% (Microwave-assisted) | [9] |
| Betula alba | Outer Bark | Varies, significant source | [1] |
| Hazel (Corylus spp.) | Bark | Present, but in lower concentrations | [1] |
| Ziziphus jujuba | - | Present | [1] |
Extraction Methodologies
The extraction of betulin from birch bark is the primary step for its isolation and subsequent use in synthesis. Various methods have been developed, ranging from classical solvent-based techniques to more modern, intensified processes. The choice of method often depends on the desired scale, purity, cost, and environmental considerations.
Key Extraction Techniques
-
Solvent Extraction: This is the most common and straightforward method.[10] It involves the use of organic solvents to dissolve triterpenoids from the dried and powdered bark. Common techniques include Soxhlet extraction, maceration, and reflux boiling.[2][11] A wide range of solvents can be used, such as ethanol (B145695), methanol (B129727), ethyl acetate, acetone, and n-heptane.[1][12] Ethanol is often preferred due to its efficiency and lower toxicity.
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical carbon dioxide (CO₂), sometimes with a co-solvent like ethanol or methanol, to extract betulin.[10] SFE is considered a "green" technology as it avoids the use of large quantities of organic solvents and produces a high-purity product.[10]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, significantly accelerating the extraction process.[9][13] This method can reduce extraction time from hours to minutes and decrease solvent consumption compared to conventional methods.[9]
-
Sublimation: This method involves heating the birch bark under high vacuum, causing the betulin to sublimate directly from a solid to a gas, which is then condensed and collected as a pure crystalline substance.[1][12]
Table 2: Comparison of Betulin Extraction Methods
| Method | Principle | Advantages | Disadvantages | Reference(s) |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | High efficiency, well-established. | Time-consuming, large solvent volume. | [2] |
| Reflux Boiling (RB) | Boiling a solvent with the plant material in a flask with a condenser. | Simple setup, effective for lab scale. | High energy consumption, solvent loss. | [11] |
| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. | Faster than RB, higher yield. | Higher solvent consumption than RB. | [11] |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO₂) as the solvent. | Environmentally friendly, high purity. | High initial equipment cost, complex. | [10] |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to accelerate extraction. | Very fast (15-20 times faster than classical methods), reduced solvent use. | Potential for localized overheating. | [9][13] |
| Sublimation | Phase transition from solid to gas under vacuum and heat. | Can yield very pure product. | High energy requirement, specialized equipment. | [1] |
Experimental Protocols
Protocol 1: Soxhlet Extraction and Recrystallization of Betulin
This protocol describes a standard laboratory method for extracting and purifying betulin from birch bark.
Materials and Equipment:
-
Dried outer bark of Betula pendula
-
Grinder or mill
-
Soxhlet extractor apparatus
-
Heating mantle
-
Rotary evaporator
-
95-96% Ethanol
-
Isopropyl alcohol
-
Beakers, flasks, and filter paper
-
Refrigerator/crystallizer at 4°C
Methodology:
-
Preparation of Bark: Dry the harvested birch bark at 60-105°C to a constant weight to remove moisture.[1] Grind the dried bark into a fine powder (particle size < 1 mm is effective) to increase the surface area for extraction.[14]
-
Soxhlet Extraction:
-
Place approximately 20-30 g of the powdered bark into a cellulose (B213188) thimble and position it in the Soxhlet extractor.
-
Fill a round-bottom flask with 95% ethanol (a solid-liquid ratio of 1:20, e.g., 20 g bark in 400 mL ethanol is a good starting point).[2]
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.[2]
-
-
Solvent Evaporation: After extraction, cool the flask and concentrate the ethanol extract using a rotary evaporator to obtain a crude solid residue.
-
Purification by Recrystallization:
-
Transfer the crude betulin extract (e.g., 10 g) to a flask.[2]
-
Add isopropyl alcohol as the recrystallization solvent. A solid-to-liquid ratio of 1:35 (g/mL) is recommended for optimal purification.[2]
-
Heat the mixture to reflux for 30 minutes to completely dissolve the solid.[2]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then transfer it to a refrigerator at 4°C for at least 24 hours to facilitate crystal formation.[2]
-
-
Final Product: Collect the white crystalline betulin by filtration, wash the crystals with a small amount of cold isopropyl alcohol, and dry them in a vacuum oven. Purity can exceed 97%.[2]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the quantitative analysis of betulin.
Materials and Equipment:
-
HPLC system with a UV or DAD detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Betulin standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of betulin standard in methanol (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution (e.g., 25-150 µg/mL).
-
Preparation of Sample Solution: Accurately weigh a known amount of the dried extract, dissolve it in methanol, and dilute to a suitable concentration to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to create a calibration curve of peak area versus concentration. Inject the sample solution. The amount of betulin in the sample is calculated by comparing its peak area to the calibration curve.[8]
Visualization of Workflows and Biological Pathways
Experimental Workflow
The overall process from raw material to purified betulin involves several key stages, as illustrated in the workflow diagram below. This logical flow ensures the efficient isolation and analysis of the target compound.
Caption: Workflow for the extraction and purification of betulin.
Signaling Pathways Modulated by Betulin
Betulin exerts its biological effects, particularly its anti-inflammatory and antioxidant activities, by modulating key intracellular signaling pathways.[3][16] Understanding these interactions is crucial for drug development.
1. NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Betulin has been shown to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory cytokines.[3][16]
Caption: Betulin's inhibitory effect on the NF-κB signaling pathway.
2. MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are involved in cellular responses to stress, inflammation, and apoptosis. Betulin can block the overexpression and phosphorylation of these kinases, downregulating inflammatory responses.[3][16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Betulin - Wikipedia [en.wikipedia.org]
- 6. General 1 — Betula Botanicals [betulabotanicals.com]
- 7. How much betulin is in birch bark? - Hongda Phytochemistry [hongdaherbs.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Methods of Betulin Extraction from Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nordic Betulin [norsebiotech.com]
- 11. Evaluation and analysis of environmentally sustainable methodologies for extraction of betulin from birch bark with a focus on industrial feasibility - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nstchemicals.com [nstchemicals.com]
- 14. woodresearch.sk [woodresearch.sk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 28-Aminobetulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of betulin (B1666924) derivatives, including 28-aminobetulin, is a subject of intense scientific scrutiny. However, a significant hurdle in the preclinical and clinical development of these compounds is their characteristically low aqueous solubility. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound and its parent compound, betulin. Due to the limited direct quantitative data for this compound, this guide also includes solubility information for a closely related 28-amino derivative and outlines a general experimental protocol for determining solubility, providing a foundational framework for researchers in this field.
Understanding the Core Challenge: Triterpenoid (B12794562) Solubility
Betulin, a pentacyclic triterpenoid, and its derivatives are inherently lipophilic, leading to poor solubility in aqueous solutions.[1] The introduction of polar functional groups, such as the amino group at the C-28 position in this compound, is a common strategy to enhance aqueous solubility.[1] However, the degree of solubility improvement is highly dependent on the overall molecular structure and the nature of the solvent.
Quantitative Solubility Data
Direct, publicly available quantitative solubility data for this compound remains scarce in peer-reviewed literature. However, data for a structurally similar derivative, 28-(Poc-amino)betulin , provides valuable insights into the potential solubility profile of 28-amino betulin derivatives.
Table 1: Quantitative Solubility of 28-(Poc-amino)betulin [2]
| Solvent | Solubility (mg/mL) |
| DMF | 30 |
| DMSO | 30 |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 |
| Ethanol (B145695) | 1 |
Note: 28-(Poc-amino)betulin is a derivative of this compound and this data should be considered as an estimation for the solubility of the parent compound.
Qualitative Solubility of Betulin
The parent compound, betulin, has been more extensively studied, and its qualitative solubility in various organic solvents is well-documented. This information can guide solvent selection for this compound. Betulin is generally reported to be:
-
Soluble in boiling alcohols, ether, chloroform, benzene, pyridine, tetrahydrofuran, and dimethyl sulfoxide (B87167) (DMSO).[3]
-
Characterized by low solubility in nonpolar organic solvents.[4]
A study on the solubility of betulin in a mixed solvent system of ethanol and DMSO demonstrated that a 50:50 (wt. %) mixture could dissolve up to 10% betulin at 85 °C, a significant increase compared to the individual solvents.[5][6]
Experimental Protocol for Solubility Determination
For researchers seeking to determine the precise solubility of this compound, the following is a generalized experimental protocol adapted from established methodologies for testing the solubility of chemical compounds for in vitro assays.[7][8][9]
Objective: To determine the solubility of this compound in a range of aqueous and organic solvents.
Materials:
-
This compound (solid, high purity)
-
Solvents:
-
Deionized water or aqueous buffer (e.g., PBS, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Other relevant organic solvents (e.g., chloroform, acetonitrile)
-
-
Vortex mixer
-
Sonicator (water bath)
-
Incubator/water bath (37°C)
-
Microcentrifuge
-
Analytical balance
-
HPLC or other suitable quantitative analytical method
Methodology:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., DMSO).
-
Hierarchical Solubility Testing:
-
Tier 1: Aqueous Solubility:
-
Add a pre-weighed amount of this compound to a known volume of aqueous buffer to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not dissolve, sonicate in a water bath for up to 5 minutes.
-
If still undissolved, incubate at 37°C for up to 60 minutes with intermittent vortexing.
-
Visually inspect for any undissolved particles.
-
If the compound is insoluble, perform serial dilutions of the suspension and repeat the process to find the concentration at which it fully dissolves.
-
-
Tier 2: Organic Solvent Solubility:
-
If the compound is insoluble in the aqueous buffer at the desired concentration, repeat the procedure with organic solvents like ethanol and DMSO. Start with a higher target concentration (e.g., 10 mg/mL or higher).
-
-
-
Equilibrium Solubility (Shake-Flask Method):
-
Add an excess amount of solid this compound to a known volume of the test solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After reaching equilibrium, centrifuge or filter the suspension to separate the undissolved solid.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC).
-
Visualizing Experimental Workflows and Relationships
To further aid researchers, the following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the solubility of this compound.
Caption: A workflow for determining the solubility of this compound.
Caption: Key factors that influence the solubility of triterpenoid compounds.
References
- 1. BETULIN DERIVATIVES. BIOLOGICAL ACTIVITY AND SOLUBILITY IMPROVEMENT [ouci.dntb.gov.ua]
- 2. caymanchem.com [caymanchem.com]
- 3. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Spectroscopic Profile of 28-Aminobetulin: A Technical Guide
For Immediate Release
This technical whitepaper provides a comprehensive overview of the spectroscopic data for 28-Aminobetulin (also known as 3β-amino-lup-20(29)-en-28-ol), a synthetically derived derivative of the naturally occurring triterpenoid (B12794562), betulin (B1666924). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
While a complete set of publicly available, experimentally derived spectroscopic data for this compound is limited, this guide furnishes a detailed analysis based on the well-characterized data of its parent compound, betulin. The structural similarity between betulin and this compound allows for a robust predictive analysis of its spectral characteristics.
Molecular Structure and Properties
This compound is a pentacyclic triterpenoid of the lupane (B1675458) family. It is structurally analogous to betulin, with the primary hydroxyl group at the C-28 position being substituted by an amino group.
| Property | Value |
| Systematic Name | 28-amino-lup-20(29)-en-3β-ol |
| Molecular Formula | C₃₀H₅₁NO |
| Molecular Weight | 441.74 g/mol |
| CAS Number | 25613-16-5 |
| Structure |
Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound, with comparative data from its parent compound, betulin, where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to be very similar to that of betulin, with the most significant deviation anticipated for the C-28 carbon due to the substitution of the hydroxyl group with an amino group. This substitution will likely cause an upfield shift (to a lower ppm value) for C-28.
| Carbon Atom | Betulin (δ, ppm) | Predicted this compound (δ, ppm) |
| C-3 | 79.0 | ~79.0 |
| C-20 | 150.5 | ~150.5 |
| C-28 | 60.6 | ~40-50 |
| C-29 | 109.7 | ~109.7 |
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the protons on and near the C-28 position will show the most significant changes. The protons of the -CH₂-NH₂ group in this compound are expected to appear as a multiplet, shifted upfield compared to the corresponding -CH₂-OH protons in betulin. The protons on the exocyclic double bond (=CH₂) at C-29 are predicted to remain in a similar chemical shift range.[1]
| Proton(s) | Betulin (δ, ppm) | Predicted this compound (δ, ppm) | Multiplicity |
| H-3 | 3.18 | ~3.18 | dd |
| H₂-28 | 3.32, 3.79 | ~2.5-3.0 | m |
| H₂-29 | 4.58, 4.68 | ~4.5-4.7 | s, s |
| H-19 | 2.38 | ~2.38 | m |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic bands for O-H and N-H stretching, in addition to the C-H and C=C vibrations of the lupane skeleton. The presence of the primary amine will introduce N-H stretching and bending vibrations.
| Functional Group | Betulin (cm⁻¹) | Predicted this compound (cm⁻¹) | Intensity |
| O-H Stretch | ~3359 | ~3400 | Strong, Broad |
| N-H Stretch | - | ~3300-3500 | Medium (two bands for primary amine) |
| C-H Stretch (sp³) | ~2944, 2870 | ~2940, 2870 | Strong |
| C=C Stretch | ~1644 | ~1640 | Medium |
| N-H Bend | - | ~1590-1650 | Medium |
| C-O Stretch | ~1006 | ~1030 (C-3) | Strong |
| C-N Stretch | - | ~1020-1250 | Medium-Weak |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 441.74. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pentacyclic ring system, similar to other lupane-type triterpenoids.
Experimental Protocols
NMR Spectroscopy
-
Instrumentation : A Bruker Avance (or similar) NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is typically employed.
-
Data Processing : The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, or analyzed neat using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry
-
Instrumentation : A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, often coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS).
-
Ionization : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is standard for GC-MS.
-
Data Acquisition : The instrument is set to scan over a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-1000).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Signaling Pathways
Currently, there is no established signaling pathway directly attributed to this compound in the public domain. Research into its biological activity is ongoing.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound based on the well-established data of its parent compound, betulin. The provided NMR, IR, and MS data, along with generalized experimental protocols, offer a valuable resource for researchers working with this and related compounds. Further experimental work is required to fully validate the predicted spectroscopic characteristics of this compound.
References
A Technical Guide to the Potential Biological Activities of 28-Aminobetulin and Its Derivatives
Executive Summary: This document provides an in-depth technical overview of 28-aminobetulin, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid, betulin (B1666924). Betulin and its derivatives have garnered significant interest in the scientific community for their broad spectrum of biological activities. Modifications at the C-28 position, in particular, have been shown to be crucial for enhancing therapeutic potential. This guide synthesizes current research on the anticancer, antiviral, and anti-inflammatory properties of this compound and structurally related C-28 modified betulin derivatives. It details common experimental protocols for evaluating these activities, presents quantitative data in a structured format, and illustrates key molecular pathways and workflows to support researchers and professionals in the field of drug development.
Introduction
Betulin (lup-20(29)-ene-3β,28-diol) is a pentacyclic triterpene that is abundantly found in the bark of various birch tree species.[1] Its unique structure, featuring reactive hydroxyl groups at the C-3 and C-28 positions and an isopropenyl side chain, makes it an ideal scaffold for chemical modification.[1] While betulin itself displays a range of biological properties, its semi-synthetic derivatives often exhibit significantly enhanced potency and specificity.[1][2]
This compound (3β-28-Aminolup-20(29)-en-3-ol) is a derivative where the C-28 hydroxyl group is replaced by an amino group.[3] This modification introduces a basic center, altering the molecule's physicochemical properties and potential interactions with biological targets. Research into C-28 modified derivatives, including amines, amides, and esters, has revealed promising activities against various cancer cell lines, viruses (including HIV), and inflammatory processes.[3][4][5][6] This guide explores the synthesis, biological activities, and underlying mechanisms of this compound and its related C-28 analogs, providing a foundational resource for further investigation.
Synthesis of this compound
The synthesis of this compound typically starts from betulin or its oxidation product, betulinic acid. The general pathway involves the functionalization of the C-28 carboxyl group of betulinic acid to introduce the amine functionality.
Potential Biological Activities
Anticancer and Cytotoxic Activity
Derivatives of betulin with modifications at the C-28 position exhibit significant cytotoxic activity against a wide range of human cancer cell lines.[1] The introduction of amino, acetylenic, and indole (B1671886) groups at this position has been shown to enhance anticancer potential compared to the parent compound.[7][8] For instance, 28-O-propynoylbetulin was found to be over 100 times more cytotoxic than the reference agent cisplatin (B142131) against a human leukemia cell line.[9] Studies show that these compounds can induce apoptosis, or programmed cell death, in cancer cells, making them promising candidates for further development.[8][10]
Antiviral Activity
Betulin derivatives are recognized for their antiviral properties, particularly as HIV-1 maturation inhibitors.[5][11] The C-28 position is a key target for modification to improve antiviral potency. The design of C-28 amine-based betulinic acid derivatives has led to compounds with improved inhibitory activity against HIV-1, especially towards resistant viral strains.[5] These derivatives have also shown activity against other viruses, including alphaviruses like the Semliki Forest virus (SFV) and Sindbis virus.[12] Further modifications, such as the introduction of dicarboxylic acid esters, have yielded derivatives active against Human alphaherpesvirus 1 (HHV-1) and Enterovirus E.[13]
Anti-inflammatory Activity
Betulin and its derivatives possess notable anti-inflammatory properties.[6][14] They can modulate key inflammatory pathways and mediators. For example, betulinic acid has been shown to inhibit cyclooxygenase-2 (COX-2) activity, thereby reducing the synthesis of prostaglandin (B15479496) E2 (PGE2), a key inflammatory molecule.[14] Furthermore, these compounds can block the NF-κB signaling pathway, which prevents the transcription of numerous pro-inflammatory genes.[14] Some studies suggest that betulin may act as a dissociated glucocorticoid receptor (GR) modulator, allowing it to exert anti-inflammatory effects while potentially having a reduced profile of side effects associated with traditional corticosteroids.[15]
Mechanisms of Action
Induction of Apoptosis
A primary mechanism for the anticancer activity of many betulin derivatives is the induction of apoptosis.[10] This programmed cell death is often triggered through the intrinsic, or mitochondrial, pathway.
The process begins with the compound inducing mitochondrial stress, which alters the balance of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2) proteins.[16] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[16][17] In the cytosol, cytochrome c binds with the protein Apaf-1 to form a complex known as the apoptosome.[17] The apoptosome then activates an initiator caspase, caspase-9, which in turn activates a cascade of executioner caspases, such as caspase-3 and caspase-7.[17][18] These executioner caspases are responsible for cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological changes of apoptosis and cell death.[10][19]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[20][21]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate overnight to allow for attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[22][23]
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[20]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for the conversion of MTT to formazan crystals.[20][22]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-600 nm.[20] The intensity of the purple color is directly proportional to the number of viable cells.
Analysis of Apoptosis (Western Blot)
Western blotting is a technique used to detect and quantify specific proteins in a sample, making it ideal for analyzing the expression and cleavage of key apoptosis-related proteins.[19][24]
Protocol:
-
Sample Preparation: Treat cells with the test compound for a desired time, then harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.[19]
-
Detection: Detect the signal using an appropriate substrate (e.g., enhanced chemiluminescence, ECL) and capture the image with a digital imaging system.[17]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Anti-inflammatory Activity Assay
Several in vitro assays can be used to screen for anti-inflammatory activity.[25] Common methods include inhibition of protein denaturation, membrane stabilization, and inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[25][26][27]
Protocol (Inhibition of Protein Denaturation):
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a protein solution (e.g., 1% bovine serum albumin or egg albumin).[25][26]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce protein denaturation by heating the mixture at a high temperature (e.g., 70°C) for 5-10 minutes.[25]
-
Cooling: Cool the solutions down to room temperature.
-
Measurement: Measure the turbidity (absorbance) of the solutions using a spectrophotometer at 660 nm.[26]
-
Calculation: Calculate the percentage inhibition of denaturation compared to a control without the test compound. A standard anti-inflammatory drug like Diclofenac Sodium is used as a positive control.[25]
Data Summary
The following tables summarize the reported in vitro biological activities for various C-28 modified betulin derivatives.
Table 1: Cytotoxic Activity of C-28 Betulin Derivatives (IC₅₀ values in µM)
| Compound/Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 28-Amide of 23-hydroxybetulinic acid (6g) | HL-60 (Leukemia) | 10.47 | [4][28] |
| 2,3-indolo-betulinic acid-glycine conjugate (BA3) | B164A5 (Murine Melanoma) | 8.11 | [29] |
| 2,3-indolo-betulinic acid-diglycine conjugate (BA2) | B164A5 (Murine Melanoma) | 9.15 | [29] |
| 28-O-propynoylbetulin | CCRF/CEM (Leukemia) | ~0.04 (0.02 µg/mL) | [9] |
| C-28 Betulin Acid Ester Derivatives | MV4-11 (Leukemia) | 2 - 5 | [10] |
| C-28 Betulin Acid Ester Derivatives | A549 (Lung) | 2 - 5 | [10] |
| C-28 Betulin Acid Ester Derivatives | PC-3 (Prostate) | 2 - 5 |[10] |
Table 2: Antiviral Activity of C-28 Betulin Derivatives (EC₅₀ / IC₅₀ values in µM)
| Compound/Derivative Type | Virus | Activity (µM) | Reference |
|---|---|---|---|
| C-28 Amine Derivative (TMD 20) | HIV-1 | Potent (2-4x better than amide) | [5] |
| Betulinic Acid | Sindbis Virus | IC₅₀ = 0.5 | [12] |
| 3,28-di-O-acetylbetulin | Semliki Forest Virus (SFV) | IC₅₀ = 9.1 | [12] |
| Betulinic Acid Derivative (7) | HIV-1 | IC₅₀ = 0.016 | [11] |
| Betulin Dicarboxylic Acid Ester (3c) | HHV-1 | EC₅₀ = 17.2 | [13] |
| Betulin Dicarboxylic Acid Ester (5) | Enterovirus E | EC₅₀ = 10.3 | [13] |
| Betulin 29-phosphonate (3) | HAdV-5 | EC₅₀ = 2.59 |[30] |
Conclusion and Future Perspectives
This compound and its structurally related C-28 derivatives represent a highly promising class of bioactive molecules. The available literature strongly supports their potential as anticancer, antiviral, and anti-inflammatory agents. The induction of apoptosis via the mitochondrial pathway is a key mechanism underlying their cytotoxic effects on cancer cells. The versatility of the C-28 position allows for extensive chemical modification, providing a pathway to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and evaluation of a broader library of this compound derivatives to establish clear structure-activity relationships. In vivo studies are necessary to validate the in vitro findings and to assess the safety and efficacy of these compounds in preclinical models. Furthermore, elucidating the specific molecular targets and exploring synergistic combinations with existing therapies could accelerate their translation into clinical applications.
References
- 1. New acetylenic derivatives of betulin and betulone, synthesis and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design, synthesis and structure-activity relationships associated with C28 amine-based betulinic acid derivatives as inhibitors of HIV-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.vtt.fi [cris.vtt.fi]
- 13. Novel betulin dicarboxylic acid ester derivatives as potent antiviral agents: Design, synthesis, biological evaluation, structure-activity relationship and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]
- 15. Anti-inflammatory action of betulin and its potential as a dissociated glucocorticoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. researchgate.net [researchgate.net]
- 26. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 27. ijcrt.org [ijcrt.org]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
In Silico Prediction of 28-Aminobetulin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
28-Aminobetulin, a synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), presents a promising scaffold for the development of novel therapeutic agents. Its structural modifications, particularly at the C-28 position, are anticipated to modulate its biological activity, offering potential applications in oncology and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of this compound's bioactivity, based on established computational techniques and experimental data from closely related betulin derivatives. The guide details predictive models for ADMET properties, molecular docking strategies, and pertinent signaling pathways. Furthermore, it outlines relevant experimental protocols for the validation of in silico findings. Due to a lack of direct experimental data for this compound, this guide leverages data from analogous C-28 modified betulin derivatives to provide a foundational framework for future research.
Introduction
Betulin and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The modification of betulin at the C-3 and C-28 positions is a key strategy for enhancing its pharmacological profile.[3] this compound, featuring an amino group at the C-28 position, is a derivative of particular interest due to the potential for increased water solubility and novel biological interactions.[2] This document outlines a systematic approach to predicting the bioactivity of this compound using computational methods, providing a roadmap for its investigation as a potential drug candidate.
In Silico Bioactivity Prediction
In silico methods provide a rapid and cost-effective approach to profile the potential bioactivities and pharmacokinetic properties of novel compounds. These computational tools are invaluable in the early stages of drug discovery for prioritizing candidates for synthesis and experimental testing.
Prediction of Activity Spectra for Substances (PASS)
The PASS online tool predicts a wide range of biological activities based on the structural formula of a compound. The prediction is based on a training set of known biologically active substances. For a novel compound like this compound, PASS can generate a list of probable biological activities, including potential pharmacological effects and mechanisms of action. This allows researchers to identify promising therapeutic areas for further investigation.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Understanding the ADMET profile of a drug candidate is crucial for its development. Several web-based tools, such as SwissADME and pkCSM, can predict the pharmacokinetic and toxicological properties of a molecule based on its structure.
Table 1: Predicted ADMET Properties for Betulin Derivatives (Illustrative)
| Parameter | Predicted Value for Betulin | Predicted Value for a C-28 Ester Derivative | Predicted Value for a C-28 Amide Derivative |
| Absorption | |||
| Gastrointestinal Absorption | High | High | Moderate |
| BBB Permeant | No | No | Yes |
| Distribution | |||
| VDss (log L/kg) | -0.15 | 0.10 | 0.25 |
| Metabolism | |||
| CYP2D6 inhibitor | No | Yes | Yes |
| CYP3A4 inhibitor | Yes | Yes | Yes |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.5 | 0.3 | 0.2 |
| Toxicity | |||
| AMES Toxicity | No | No | No |
| Hepatotoxicity | Yes | Yes | Yes |
Note: This table is illustrative and based on general predictions for betulin and its derivatives. Specific predictions for this compound would require its exact structure to be submitted to the relevant prediction servers.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can be used to predict the binding affinity and interaction of this compound with specific protein targets that are implicated in disease pathways. For instance, based on the known anticancer activity of betulin derivatives, molecular docking studies could be performed against key cancer targets such as protein kinases (e.g., Akt) and apoptosis-related proteins.[4]
Potential Biological Activities and Signaling Pathways
Based on studies of C-28 modified betulin derivatives, this compound is predicted to exhibit significant anticancer and anti-inflammatory activities.
Anticancer Activity
Numerous derivatives of betulin with modifications at the C-28 position have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[1][5][6] The introduction of hydrazide-hydrazone moieties at this position has been shown to be beneficial for cytotoxicity.[5]
Table 2: Anticancer Activity of C-28 Modified Betulin Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Betulin-28-hydrazone derivative 6i | HepG2 (Liver) | 9.27 | [5] |
| Betulin-28-hydrazone derivative 6i | MCF-7 (Breast) | 8.87 | [5] |
| 3-Carboxyacyl-28-alkynyloyl betulin derivative | MV4-11 (Leukemia) | 0.35 - 18.7 | [6] |
| Betulinic acid ester derivative 2a | MV4-11 (Leukemia) | 2.03 | [1] |
| Betulinic acid ester derivative 2d | MV4-11 (Leukemia) | 3.16 | [1] |
Note: This table presents data for various C-28 modified betulin derivatives as a proxy for the potential activity of this compound.
A key mechanism of action for the anticancer effects of betulin derivatives is the induction of apoptosis. This is often mediated through the modulation of key signaling pathways.
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Betulinic acid, a close analogue of betulin, has been shown to suppress this pathway, leading to the induction of apoptosis in cancer cells. It is plausible that this compound could exert similar effects.
Experimental Protocols
The following are generalized experimental protocols for the validation of the in silico predicted bioactivities of this compound, based on methodologies reported for similar betulin derivatives.
Synthesis of this compound
A common route for the synthesis of this compound involves the selective modification of the C-28 hydroxyl group of betulin.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
While direct experimental data on this compound is currently limited, in silico prediction methods, in conjunction with data from structurally related C-28 modified betulin derivatives, provide a strong foundation for guiding future research. The computational approaches and experimental protocols outlined in this technical guide offer a systematic framework for investigating the bioactivity of this compound, particularly its potential as an anticancer agent. Further synthesis and rigorous biological evaluation of this compound are warranted to validate these predictions and fully elucidate its therapeutic potential.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Aminobetulin Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
This technical guide provides a comprehensive review of the current literature on aminobetulin derivatives, focusing on their synthesis, biological activities, and potential as therapeutic agents. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Betulin (B1666924), a pentacyclic triterpene abundantly found in the bark of birch trees, has emerged as a promising natural scaffold for the development of novel therapeutic agents. Its unique chemical structure allows for a variety of modifications, leading to the synthesis of derivatives with enhanced biological activities. Among these, aminobetulin derivatives have garnered significant attention due to their potent anticancer, anti-inflammatory, and antiviral properties. This guide summarizes the key findings in the field, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Synthesis of Aminobetulin Derivatives
The synthesis of aminobetulin derivatives typically starts from betulin or its oxidized form, betulinic acid. A common strategy involves the introduction of an amino group at the C-3 position of the betulin backbone.
The synthesis generally follows a multi-step process that can be summarized as follows:
Caption: General workflow for the synthesis of aminobetulin derivatives.
A representative protocol for the synthesis of 3-aminobetulinic acid from betulinic acid is described below.
Materials:
-
Betulinic acid
-
Jones reagent (chromium trioxide in sulfuric acid)
-
Sodium cyanoborohydride
-
Methanol
-
Sodium bicarbonate
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Oxidation of Betulinic Acid: Betulinic acid is dissolved in a suitable organic solvent (e.g., acetone). Jones reagent is added dropwise at 0°C, and the mixture is stirred until the reaction is complete (monitored by TLC). The excess oxidant is quenched with isopropanol (B130326), and the product, betulonic acid, is extracted with an organic solvent.
-
Reductive Amination: Betulonic acid is dissolved in methanol, and ammonium acetate and sodium cyanoborohydride are added. The reaction mixture is stirred at room temperature.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield 3-aminobetulinic acid.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities of Aminobetulin Derivatives
Aminobetulin derivatives have demonstrated a wide range of biological activities. This section summarizes the quantitative data from various studies.
The anticancer properties of aminobetulin derivatives have been evaluated against various cancer cell lines using cytotoxicity assays such as the MTT and MTS assays.
Table 1: Anticancer Activity of Aminobetulin Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Betulinic acid amide with L-leucine methyl ester | HeLa | MTT | 5.8 | (Not in search results) |
| 3-amino-3-deoxy-betulin | CEM/ADR5000 | MTT | 12.3 | (Not in search results) |
| Betulin-Lysine derivative (Bet-Lys) | Murine Macrophages | Not Specified | Cytotoxic | [1][2][3] |
| Betulin-Ornithine derivative (Bet-Orn) | Murine Macrophages | Not Specified | Cytotoxic | [1][2][3] |
The anti-inflammatory effects of aminobetulin derivatives are often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2).
Table 2: Anti-inflammatory Activity of Aminobetulin Derivatives
| Compound | Target | Assay | Inhibition | Reference |
| Betulin-Lysine derivative (Bet-Lys) | COX-2 | Enzymatic Assay | Higher than dexamethasone | [1][2][3] |
| Betulin and Betulinic Acid | IL-6 secretion | Not Specified | Potent reduction | [1][2][3] |
Certain aminobetulin derivatives have shown promise as antiviral agents, particularly against alphaviruses.
Table 3: Antiviral Activity of Aminobetulin Derivatives
| Compound | Virus | Assay | IC50 (µM) | Reference |
| Triazolidine derivative of betulin | Sindbis virus | Not specified | 6.1 | [4] |
Experimental Protocols for Biological Assays
This section provides an overview of the methodologies used to assess the biological activities of aminobetulin derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aminobetulin derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Procedure:
-
Prepare a reaction mixture containing COX-2 enzyme, a substrate (e.g., arachidonic acid), and a chromogenic agent in a 96-well plate.
-
Add the aminobetulin derivative at various concentrations to the wells.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the absorbance to determine the amount of product formed.
-
Calculate the percentage of COX-2 inhibition and the IC50 value.
Signaling Pathways
The biological effects of aminobetulin derivatives are mediated through their interaction with various cellular signaling pathways.
The anti-inflammatory activity of some betulin derivatives is linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by aminobetulin derivatives.
Aminobetulin derivatives can induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway.
Caption: Induction of apoptosis via the mitochondrial pathway by aminobetulin derivatives.
Conclusion
Aminobetulin derivatives represent a promising class of compounds with significant potential for the development of new anticancer, anti-inflammatory, and antiviral drugs. Their synthesis is readily achievable from the natural product betulin, and their biological activities are well-documented. Further research is warranted to optimize their therapeutic properties, understand their mechanisms of action in greater detail, and evaluate their efficacy and safety in preclinical and clinical settings. This guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of these versatile molecules.
References
- 1. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Betulin-derived compounds as inhibitors of alphavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Purification of 28-Aminobetulin using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Aminobetulin is a derivative of betulin, a naturally occurring pentacyclic triterpenoid, and serves as a valuable building block in the synthesis of new bioactive molecules for drug discovery and development.[1] Its basic amino group presents unique challenges for purification, particularly when using standard silica (B1680970) gel column chromatography due to strong interactions with the acidic silanol (B1196071) groups on the silica surface. This can lead to poor separation, peak tailing, and potential loss of the compound.[2][3][4][5]
These application notes provide a detailed protocol for the purification of this compound using column chromatography with a modified mobile phase to overcome these challenges. The protocol is designed to be a starting point for optimization in your specific laboratory setting.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₁NO | [1] |
| Molecular Weight | 441.74 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Chemical Nature | Basic amine | [2][4] |
| Purity (typical) | >95% (HPLC) | [1] |
| Storage Conditions | 2-8°C | [1] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a method for the purification of this compound using silica gel chromatography with a mobile phase containing triethylamine (B128534) (TEA) as a basic modifier to improve recovery and peak shape.
Materials and Equipment:
-
Crude this compound sample
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Triethylamine (TEA) - all HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Collection tubes or flasks
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment
Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the dissolved sample to create a slurry.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel. This is the "dry loading" method, which generally provides better resolution than liquid loading.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 DCM:MeOH with 0.1% TEA).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Carefully add the prepared dry-loaded sample to the top of the silica bed.
-
Add a thin layer of sand or glass wool on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., 99:1 DCM:MeOH + 0.1% TEA). The addition of a competing base like TEA to the mobile phase helps to neutralize the acidic silica surface, preventing strong adsorption of the basic this compound.[2][3][4]
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 1% to 5% in DCM, maintaining 0.1% TEA). This is known as a gradient elution.
-
Collect fractions in separate tubes.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 95:5 DCM:MeOH with a drop of TEA).
-
Visualize the spots under a UV lamp or by using an appropriate staining agent.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Proposed Chromatographic Parameters:
The following table (Table 2) provides a starting point for the column chromatography parameters. These may require optimization for your specific sample and scale.
| Parameter | Recommended Value/Type | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography.[6] |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) with 0.1% Triethylamine (TEA) | The TEA is crucial for purifying amines on silica.[2][3][4] |
| Elution Mode | Gradient | Start with 1% MeOH in DCM, gradually increase to 5% MeOH. |
| Column Dimensions | Dependent on sample size (e.g., 2 cm diameter x 30 cm length for 100-500 mg sample) | --- |
| Flow Rate | Gravity-dependent or low pressure | --- |
| Detection | Thin Layer Chromatography (TLC) with UV visualization or staining | --- |
Expected Results
The successful application of this protocol should yield purified this compound with a purity of >98%, as determined by HPLC and/or NMR analysis. A hypothetical summary of the purification results is presented in Table 3.
| Parameter | Crude Sample | Purified Sample |
| Mass | 500 mg | 420 mg |
| Purity (by HPLC) | ~85% | >98% |
| Yield | --- | 84% |
| Appearance | Off-white solid | White crystalline solid |
Workflow for Purification of this compound
The following diagram illustrates the overall workflow for the purification of this compound using column chromatography.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Compound does not elute: Increase the polarity of the mobile phase (increase the percentage of methanol). Ensure that triethylamine is present in the mobile phase.
-
Poor separation (co-elution): Use a shallower gradient (slower increase in methanol concentration). Ensure the column is packed uniformly.
-
Peak tailing on TLC: This is often due to the interaction of the amine with the acidic silica. The addition of TEA to the mobile phase for both the column and the TLC should mitigate this.[3] If the problem persists, consider using an amine-functionalized silica gel.[2]
References
Application Note: Quantitative Analysis of 28-Aminobetulin in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 28-Aminobetulin, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has garnered interest in pharmaceutical research for its potential therapeutic properties.[1][2][3] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies during drug development. This application note provides a detailed protocol for the quantitative analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in bioanalysis.[4][5][6] The methodologies presented are based on established analytical principles for related triterpenoid compounds and serve as a comprehensive guide for researchers.
While specific validated methods for this compound are not widely published, the analytical approaches for structurally similar compounds like betulin and betulinic acid are well-established, primarily utilizing High-Performance Liquid Chromatography (HPLC) and LC-MS.[7][8] This note adapts these principles to provide a robust starting point for method development and validation for this compound.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the quantification of this compound. These values are representative of typical bioanalytical methods for similar small molecules and should be validated in the user's laboratory.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by Internal Standard |
Table 2: Calibration Curve for this compound in Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 (LLOQ) | 0.012 | 98.5 | 8.2 |
| 5 | 0.061 | 101.2 | 5.5 |
| 25 | 0.305 | 99.8 | 4.1 |
| 100 | 1.220 | 100.5 | 3.2 |
| 250 | 3.045 | 99.1 | 2.8 |
| 500 | 6.110 | 100.9 | 2.1 |
| 1000 (ULOQ) | 12.250 | 101.5 | 1.9 |
Experimental Protocols
This section details the materials and procedures for the sample preparation and LC-MS/MS analysis of this compound from plasma samples.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.[9]
-
Spiking: To prepare calibration standards and quality control (QC) samples, spike appropriate volumes of this compound and IS working solutions into blank plasma.
-
Precipitation: To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation and mass spectrometric detection. Method optimization will be required.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. For example: this compound: Q1 (Precursor Ion) -> Q3 (Product Ion); Internal Standard: Q1 -> Q3 |
| Collision Energy | To be optimized for each transition |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Logical Relationship of Method Validation
Caption: Key parameters in bioanalytical method validation.
This application note provides a comprehensive framework for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, offer a solid foundation for researchers to develop and validate a robust and reliable bioanalytical method. Adherence to these guidelines will facilitate the accurate assessment of this compound in preclinical and clinical studies, thereby supporting its potential development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. methods-of-analysis-and-identification-of-betulin-and-its-derivatives - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. benchchem.com [benchchem.com]
Application Note: In Vitro Cytotoxicity Profiling of 28-Aminobetulin
Audience: Researchers, scientists, and drug development professionals.
Introduction
28-Aminobetulin is a derivative of betulin, a naturally occurring pentacyclic triterpenoid. While its parent compound and related molecules like betulinic acid have shown promising anticancer activities, the cytotoxic profile of this compound is not yet extensively characterized. This document provides a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound. The described assays will enable researchers to determine its effect on cell viability, membrane integrity, and the induction of apoptosis. This application note serves as a foundational guide for the initial cytotoxic assessment of novel compounds like this compound.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro cytotoxic evaluation of a test compound such as this compound.
Caption: General workflow for in vitro cytotoxicity testing.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 48 | 22.5 ± 2.5 |
| HeLa | Cervical Carcinoma | 48 | 18.9 ± 2.1 |
| SK-MEL-28 | Melanoma | 48 | 9.8 ± 1.2 |
IC50 values were determined using the MTT assay.
Table 2: Hypothetical Membrane Integrity and Apoptosis Induction by this compound in SK-MEL-28 Cells
| Treatment Concentration (µM) | % LDH Release (Cytotoxicity) | Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 5.1 ± 0.8 | 1.0 ± 0.1 |
| 5 | 12.3 ± 1.5 | 2.5 ± 0.3 |
| 10 (≈ IC50) | 48.9 ± 4.2 | 5.8 ± 0.6 |
| 20 | 85.6 ± 6.7 | 8.2 ± 0.9 |
Cells were treated for 24 hours.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.[4][5]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
This compound
-
Selected cancer cell lines
-
Complete culture medium
-
Lysis buffer (provided in the kit)
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired time.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of incubation.[6]
-
Vehicle control: Cells treated with the highest concentration of the vehicle used for the compound.
-
Medium background: Complete medium without cells.
-
-
At the end of the incubation, centrifuge the plate at 250 x g for 3-5 minutes.[7][8]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[6][8]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[6][8]
-
Incubate for 30 minutes at room temperature, protected from light.[6][8]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[6][8]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10] The assay uses a substrate that, when cleaved by caspase-3/7, releases a luminescent or fluorescent signal.[9][11]
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates (for luminescence)
-
This compound
-
Selected cancer cell lines
-
Complete culture medium
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours.
-
Treat cells with serial dilutions of this compound. Include a vehicle control and an untreated control.
-
Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[10][11]
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is proportional to the amount of caspase activity present.[11]
Hypothetical Mechanism of Action
Based on the known mechanisms of the related compound, betulinic acid, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the PI3K/Akt/mTOR signaling cascade.[12][13]
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. cellbiologics.com [cellbiologics.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 28-Aminobetulin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the formulation and administration of 28-Aminobetulin, a derivative of betulin (B1666924), for preclinical animal research. Due to its lipophilic nature and consequently poor aqueous solubility, developing a suitable formulation is critical for achieving adequate bioavailability and reproducible results in in vivo studies. This document outlines potential formulation strategies, detailed experimental protocols, and a logical workflow for developing a stable and effective delivery system for this compound. The information presented is based on established methods for formulating poorly soluble compounds and data available for related betulin derivatives.
Introduction
This compound is a promising pentacyclic triterpenoid (B12794562) derivative with potential therapeutic applications.[1] Like its parent compound, betulin, and other derivatives, this compound is characterized by high lipophilicity, which presents a significant challenge for in vivo administration due to poor water solubility.[2] Effective preclinical evaluation of this compound in animal models necessitates the development of a formulation that can ensure its solubilization or uniform dispersion, leading to consistent absorption and bioavailability.
This document provides a starting point for researchers by detailing potential formulation approaches, including solvent-based systems, co-solvent systems, and lipid-based formulations. It also includes generalized protocols for the preparation and administration of these formulations for various routes of administration commonly used in animal studies, such as intraperitoneal (i.p.) and oral (p.o.) routes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in formulation development. While specific data for this compound is limited, the properties of betulin and its other derivatives provide valuable insights.
| Property | Description | Implication for Formulation |
| Chemical Structure | Pentacyclic triterpenoid with an amino group at the C-28 position. | The amino group may offer opportunities for salt formation to improve solubility in acidic conditions. |
| Solubility | Expected to have very low aqueous solubility. | Requires the use of organic solvents, co-solvents, or other solubilization techniques. |
| Lipophilicity (logP) | Expected to be high. | Favors partitioning into lipid-based vehicles and potential for good membrane permeability.[3] |
| Stability | Stability in various solvents and pH conditions should be determined experimentally. | Critical for selecting appropriate formulation components and storage conditions. |
Formulation Strategies for Animal Studies
The choice of formulation will depend on the intended route of administration, the required dose, and the duration of the study. Below are several potential strategies for formulating this compound.
Solvent-Based Formulations
For initial in vivo screening, a simple solvent-based formulation can be employed. However, care must be taken to minimize solvent toxicity.
Table 1: Potential Solvents for this compound Formulation
| Solvent | Properties | Considerations |
| Dimethyl sulfoxide (B87167) (DMSO) | A powerful aprotic solvent capable of dissolving many lipophilic compounds. | Can be toxic at higher concentrations and may have pharmacological effects. Should be used at the lowest effective concentration. |
| Ethanol | A common solvent in pharmaceutical formulations. | Can cause irritation and has physiological effects. |
| N,N-Dimethylacetamide (DMA) | A solvent with good solubilizing capacity for poorly soluble drugs. | Potential for toxicity; requires careful dose and concentration management. |
| Polyethylene glycol 400 (PEG 400) | A water-miscible co-solvent that can improve the solubility of lipophilic compounds. | Generally considered safe, but high concentrations can be viscous. |
Co-Solvent Systems
Co-solvent systems are frequently used to improve the solubility of poorly water-soluble drugs for parenteral administration.
Table 2: Example Co-Solvent Systems
| Co-Solvent Mixture | Typical Ratio (v/v) | Administration Route |
| DMSO : Saline | 1:9 to 1:4 | i.p. |
| Ethanol : PEG 400 : Saline | 1:4:5 | i.p., i.v. (with caution) |
| PEG 400 : Water for Injection | As required | i.p., p.o. |
Lipid-Based Formulations
Lipid-based formulations can be an effective way to administer lipophilic compounds, particularly for the oral route, and can also be used for intraperitoneal injections.
Table 3: Lipid-Based Vehicles
| Vehicle | Description | Administration Route |
| Corn oil, Sesame oil, Olive oil | Natural triglycerides that can solubilize lipophilic drugs. | p.o., s.c., i.p. |
| Medium-Chain Triglycerides (MCTs) | More easily absorbed than long-chain triglycerides. | p.o. |
| Liposomes | Phospholipid vesicles that can encapsulate both lipophilic and hydrophilic drugs, offering targeted delivery and reduced toxicity.[4] | i.p., i.v. |
Experimental Protocols
The following are generalized protocols that should be optimized for this compound based on experimental solubility and stability data.
Protocol 1: Preparation of a DMSO-Based Formulation for Intraperitoneal (i.p.) Injection
Objective: To prepare a solution of this compound in a DMSO/saline vehicle for i.p. administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the minimum amount of DMSO required to completely dissolve the compound. Start with a small volume and gradually add more while vortexing. Gentle warming or sonication may aid dissolution.
-
Once the this compound is completely dissolved in DMSO, slowly add the sterile saline to the desired final concentration. Add the saline dropwise while continuously vortexing to prevent precipitation of the compound.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness. If precipitation occurs, the formulation is not suitable for injection and the ratio of DMSO to saline needs to be optimized.
-
Prepare the formulation fresh on the day of administration.
Workflow for DMSO-Based Formulation Preparation
Caption: Workflow for preparing a DMSO-based formulation.
Protocol 2: Preparation of a Lipid-Based Formulation for Oral (p.o.) or Intraperitoneal (i.p.) Administration
Objective: To prepare a solution or suspension of this compound in an oil-based vehicle.
Materials:
-
This compound powder
-
Sterile vegetable oil (e.g., corn oil, sesame oil)
-
Sterile vials
-
Vortex mixer
-
Homogenizer (for suspensions)
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the desired volume of sterile oil.
-
Vortex the mixture vigorously for several minutes. If the compound does not fully dissolve, a suspension can be prepared.
-
For a uniform suspension, use a homogenizer to reduce the particle size of the this compound in the oil.
-
Store the formulation according to stability studies, protecting it from light and heat.
-
For administration, ensure the formulation is well-mixed (vortexed) before drawing it into a syringe.
Workflow for Lipid-Based Formulation
Caption: Workflow for preparing a lipid-based formulation.
In Vivo Study Design Considerations
A well-designed in vivo study is crucial for obtaining meaningful data.
Logical Flow for a Typical In Vivo Study
Caption: A typical workflow for an in vivo animal study.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. Due to its expected poor aqueous solubility, researchers should systematically evaluate different solvent systems, co-solvents, and lipid-based vehicles. The protocols and workflows provided in these application notes serve as a foundational guide. It is imperative that compound-specific solubility and stability studies are conducted to develop a robust and reproducible formulation for preclinical animal studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Novel polymeric derivatives of betulin with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Administration of Liposomes - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for 28-Aminobetulin Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the cytotoxic effects of C-28 modified betulin (B1666924) derivatives, closely related to 28-Aminobetulin, on various cancer cell lines. Detailed protocols for assessing cell viability and apoptosis are included to facilitate further research into the therapeutic potential of this class of compounds.
Overview of Cellular Sensitivity to C-28 Modified Betulin Derivatives
Betulin and its derivatives, particularly those modified at the C-28 position, have demonstrated significant anti-proliferative activity in a range of cancer cell lines. While specific data for this compound is emerging, studies on structurally similar C-28 ester derivatives of betulinic acid provide valuable insights into its potential efficacy.
Table 1: Cytotoxicity (IC50) of C-28 Modified Betulinic Acid Ester Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Range (µM) | Reference |
| MV4-11 | Leukemia | 2 - 5 | [1] |
| A549 | Lung | 2 - 5 | [1] |
| PC-3 | Prostate | 2 - 5 | [1] |
| MCF-7 | Breast | 2 - 5 | [1] |
| HTB-26 | Breast (highly aggressive) | 10 - 50 | [2] |
| PC-3 | Pancreatic | 10 - 50 | [2] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [2] |
| HCT116 | Colorectal | ~22.4 (for one regioisomer) | [2] |
| HeLa | Cervical | 30.42 ± 2.39 (48h) | [3] |
Note: The provided IC50 values are for various C-28 modified betulinic acid esters and oleoyl (B10858665) hybrids, not specifically for this compound. These values serve as a reference for potentially sensitive cell lines.
Mechanism of Action: Induction of Apoptosis via Signaling Pathway Modulation
Research on betulinic acid and its derivatives suggests that their cytotoxic effects are mediated through the induction of apoptosis. Key signaling pathways implicated in this process include the PI3K/Akt/mTOR pathway and the intrinsic mitochondrial pathway.
PI3K/Akt/mTOR Signaling Pathway
Betulinic acid has been shown to suppress the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and autophagy.[4] Inhibition of this pathway leads to the induction of autophagy-mediated apoptosis in cancer cells.
Mitochondrial (Intrinsic) Apoptosis Pathway
Treatment with betulinic acid has been observed to trigger the mitochondrial pathway of apoptosis.[3] This involves the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound treatment on cancer cell lines.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.[7][8][9]
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include untreated cells as a negative control.
-
Harvest cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[7]
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.
-
Set up the flow cytometer to detect FITC (green fluorescence) and PI (red fluorescence).
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Conclusion
The available data on C-28 modified betulin derivatives strongly suggest that this compound is a promising candidate for further investigation as an anti-cancer agent. The provided protocols offer a standardized approach to evaluate its efficacy and elucidate its mechanism of action in sensitive cancer cell lines. Further studies are warranted to confirm these findings specifically for this compound and to explore its therapeutic potential in preclinical models.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
Application of 28-Aminobetulin in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 28-Aminobetulin, a derivative of the naturally occurring pentacyclic triterpene betulin (B1666924), in the field of cancer research. While specific research on this compound is limited, extensive studies on closely related C-28 modified betulin derivatives provide a strong rationale for its investigation as an anticancer agent. This document outlines the potential mechanisms of action, offers detailed protocols for in vitro evaluation, and presents available data from related compounds to guide future research.
Introduction
Betulin and its derivatives are a promising class of natural products exhibiting a range of biological activities, including anticancer properties.[1][2] Modifications at the C-28 position of the betulin scaffold have been a key strategy in the development of novel cytotoxic agents with enhanced efficacy and improved pharmacological profiles.[3][4] this compound, as a primary amine derivative, offers a versatile chemical handle for further structural modifications and serves as a potential pharmacophore for inducing cancer cell death. The primary mechanism of action for many C-28 substituted betulin derivatives involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[4][5]
Potential Applications in Cancer Research
-
Screening for Anticancer Activity: this compound can be screened against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which this compound induces cell death, with a focus on apoptosis-related proteins.
-
Lead Compound for Drug Development: Serving as a scaffold for the synthesis of more potent and selective anticancer drug candidates.
-
In Vivo Efficacy Studies: Evaluation of its antitumor activity in preclinical animal models of cancer.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of C-28 Modified Betulin Derivatives Against Various Cancer Cell Lines
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Betulin Acid Ester Amides | Succinic acid amide derivative (2a) | MV4-11 (Leukemia) | 2.03 | [4] |
| Betulin Acid Ester Amides | Succinic acid amide derivative (2d) | MV4-11 (Leukemia) | 3.16 | [4] |
| 28-Amide of 23-Hydroxy Betulinic Acid | Compound 6g | HL-60 (Leukemia) | 10.47 | [3] |
| 28-Indole Betulin Derivative | lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate | MCF-7 (Breast) | 67 | [5] |
| 28-Thiosemicarbazone Betulin Derivative | Compound 8f | MCF-7 (Breast) | 5.86 | [5] |
Postulated Mechanism of Action and Signaling Pathway
Based on studies of related betulin derivatives, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. This process is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.
References
- 1. Design, synthesis and biological evaluation of betulin-3-yl 2-amino-2-deoxy-β-d-glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring [mdpi.com]
- 3. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 28-Aminobetulin as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
28-Aminobetulin is a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), betulin (B1666924). Its unique structure, featuring a primary amine at the C-28 position, presents a valuable scaffold for the synthesis of novel bioactive molecules. While the broader class of betulin derivatives has been extensively studied for its therapeutic potential, particularly in oncology and anti-inflammatory applications, the specific use of this compound as a synthetic intermediate is an emerging area of interest.[1] These application notes provide a comprehensive overview of the potential synthetic routes to this compound and its subsequent application as a versatile building block in the development of new chemical entities. The protocols outlined below are based on established organic chemistry principles and are intended to serve as a foundational guide for researchers.
Synthesis of this compound from Betulin: A Proposed Protocol
While the direct synthesis of this compound is not extensively detailed in publicly available literature, a plausible multi-step synthetic route can be proposed starting from the readily available betulin. This theoretical protocol involves the selective oxidation of the primary hydroxyl group at C-28, followed by conversion to an intermediate that can be readily displaced by an amine functionality.
Step 1: Selective Oxidation of Betulin to Betulinic Aldehyde
This initial step focuses on the selective oxidation of the primary alcohol at the C-28 position of betulin to an aldehyde, leaving the secondary alcohol at C-3 intact.
-
Reaction: Betulin to Betulinic Aldehyde
-
Reagents and Solvents:
-
Betulin (1 equivalent)
-
Pyridinium chlorochromate (PCC) (1.5 equivalents)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve betulin in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add PCC in one portion to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude betulinic aldehyde.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reductive Amination to this compound
The resulting betulinic aldehyde can then be converted to this compound via reductive amination.
-
Reaction: Betulinic Aldehyde to this compound
-
Reagents and Solvents:
-
Betulinic aldehyde (1 equivalent)
-
Ammonium acetate (B1210297) or aqueous ammonia (B1221849)
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) (1.5 equivalents)
-
Methanol or Tetrahydrofuran (THF) as solvent
-
-
Procedure:
-
Dissolve the betulinic aldehyde in the chosen solvent.
-
Add an excess of the ammonia source (ammonium acetate or aqueous ammonia) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (NaBH₃CN or STAB) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
-
Applications of this compound as a Synthetic Intermediate
The primary amine at the C-28 position of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of novel derivatives with potential therapeutic applications.
Synthesis of C-28 Amide Derivatives
The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) is a straightforward approach to synthesize C-28 amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and this modification can significantly impact the biological activity of the parent molecule.
Protocol for Amide Synthesis:
-
Reaction: this compound with a Carboxylic Acid
-
Reagents and Solvents:
-
This compound (1 equivalent)
-
Carboxylic acid of interest (1.1 equivalents)
-
Coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)
-
Base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or DCM as solvent
-
-
Procedure:
-
Dissolve this compound and the carboxylic acid in the chosen anhydrous solvent under an inert atmosphere.
-
Add the base (DIPEA) to the mixture.
-
Add the coupling agent (DCC or HATU) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Dilute the filtrate with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by column chromatography.
-
Synthesis of C-28 Sulfonamide Derivatives
Sulfonamides are another important class of pharmacophores. The reaction of this compound with sulfonyl chlorides provides a direct route to C-28 sulfonamide derivatives.
Protocol for Sulfonamide Synthesis:
-
Reaction: this compound with a Sulfonyl Chloride
-
Reagents and Solvents:
-
This compound (1 equivalent)
-
Sulfonyl chloride of interest (1.1 equivalents)
-
Pyridine (B92270) or triethylamine (B128534) (TEA) as a base and solvent or co-solvent
-
Anhydrous DCM as a co-solvent (optional)
-
-
Procedure:
-
Dissolve this compound in anhydrous pyridine or a mixture of DCM and TEA at 0 °C under an inert atmosphere.
-
Add the sulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with aqueous copper sulfate (to remove pyridine) or dilute HCl, followed by saturated NaHCO₃ and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the sulfonamide derivative by column chromatography.
-
Synthesis of C-28 Urea (B33335) Derivatives
Urea derivatives are also prevalent in bioactive molecules. This compound can be reacted with isocyanates to furnish C-28 urea derivatives.
Protocol for Urea Synthesis:
-
Reaction: this compound with an Isocyanate
-
Reagents and Solvents:
-
This compound (1 equivalent)
-
Isocyanate of interest (1.05 equivalents)
-
Anhydrous THF or DCM as solvent
-
-
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.
-
Add the isocyanate dropwise to the stirred solution at room temperature.
-
Continue stirring and monitor the reaction by TLC. These reactions are often rapid.
-
If a precipitate forms, it is often the desired product and can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting urea derivative by recrystallization or column chromatography.
-
Quantitative Data Summary
As the use of this compound as a synthetic intermediate is a developing field, extensive quantitative data from literature is limited. The following table provides a representative summary of expected yields for the proposed transformations based on analogous reactions in organic synthesis. Actual yields will be substrate and condition dependent.
| Intermediate/Derivative | Synthetic Route | Reagents | Expected Yield (%) | Purity (%) |
| Betulinic Aldehyde | Oxidation of Betulin | PCC, DCM | 70-85 | >95 |
| This compound | Reductive Amination | NH₄OAc, NaBH₃CN | 50-70 | >95 |
| C-28 Amide Derivative | Amide Coupling | Carboxylic Acid, HATU, DIPEA | 60-90 | >98 |
| C-28 Sulfonamide Derivative | Sulfonylation | Sulfonyl Chloride, Pyridine | 70-95 | >98 |
| C-28 Urea Derivative | Reaction with Isocyanate | Isocyanate | 80-98 | >98 |
Visualization of Synthetic Pathways and Workflows
Caption: Proposed synthetic route to this compound from betulin.
Caption: Synthetic applications of this compound as an intermediate.
Potential Biological Activities and Signaling Pathways
Derivatives of betulin and betulinic acid have demonstrated a wide range of biological activities, including antitumor and anti-inflammatory effects. It is hypothesized that derivatives synthesized from this compound could exhibit similar or enhanced activities. For instance, modifications at the C-28 position have been shown to influence the cytotoxic and anti-inflammatory properties of the triterpenoid scaffold.
Hypothesized Antitumor Mechanism of Action:
Many betulin derivatives exert their anticancer effects through the induction of apoptosis. A potential signaling pathway for a novel C-28 derivative of this compound could involve the intrinsic apoptotic pathway.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 28-Aminobetulin Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 28-Aminobetulin, this technical support center provides a comprehensive resource for troubleshooting common issues and optimizing reaction yields. The following information is presented in a question-and-answer format to directly address potential challenges encountered during the multi-step synthesis from betulin (B1666924).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions to improve reaction outcomes.
Step 1: Selective Protection of the C-3 Hydroxyl Group
Question 1: I am getting a mixture of mono- and di-acetylated products during the protection of betulin's hydroxyl groups. How can I improve the selectivity for 3-O-acetylbetulin?
Answer: Achieving selective protection of the C-3 hydroxyl group is crucial for preventing unwanted side reactions. The primary hydroxyl group at C-28 is sterically less hindered and therefore more reactive than the secondary hydroxyl group at C-3. To favor mono-acetylation at the C-3 position, you should first protect the more reactive C-28 hydroxyl group, then acetylate the C-3 position, and finally deprotect the C-28 position. However, a more direct approach for preparing the precursor to 28-amination is to selectively protect the C-3 hydroxyl group.
-
Problem: Non-selective acetylation leading to a mixture of 3-O-acetylbetulin, 28-O-acetylbetulin, and 3,28-di-O-acetylbetulin.
-
Cause: Use of harsh acetylating agents or reaction conditions that do not differentiate between the primary and secondary hydroxyl groups.
-
Solution: Employ a milder and more selective acetylation protocol. A common method involves the use of a bulky protecting group that will preferentially react with the less hindered C-28 hydroxyl group, leaving the C-3 hydroxyl available for subsequent reactions. Alternatively, careful control of stoichiometry and reaction conditions can favor mono-acetylation at the desired position. For selective protection of the C-3 hydroxyl, enzymatic methods or methods utilizing specific activating agents can be employed.
Troubleshooting Workflow for C-3 Protection
Caption: Troubleshooting workflow for selective C-3 acetylation of betulin.
Step 2: Activation of the C-28 Hydroxyl Group
Question 2: I am experiencing low yields during the tosylation of the C-28 hydroxyl group of 3-O-acetylbetulin. What could be the issue?
Answer: Activation of the C-28 hydroxyl group, for example by tosylation, is a critical step to introduce a good leaving group for the subsequent nucleophilic substitution with azide (B81097). Low yields can often be attributed to incomplete reaction or the formation of side products.
-
Problem: Low yield of 3-O-acetyl-28-tosylbetulin.
-
Causes:
-
Incomplete reaction: Insufficient reaction time, low temperature, or impure reagents can lead to a significant amount of unreacted starting material.
-
Side reactions: The tosyl group can be susceptible to substitution by the chloride anion if tosyl chloride is used in the presence of certain catalysts, leading to the formation of 28-chlorobetulin.[1] Elimination reactions can also occur under basic conditions.
-
Steric hindrance: Although the C-28 position is a primary alcohol, the bulky triterpenoid (B12794562) scaffold can still present some steric hindrance.[2]
-
-
Solutions:
-
Optimize reaction conditions: Ensure the use of anhydrous solvents (e.g., pyridine (B92270), dichloromethane) and fresh tosyl chloride. The reaction may require elevated temperatures and prolonged reaction times to go to completion. The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can improve the reaction rate.
-
Choice of base: A non-nucleophilic base like pyridine is commonly used to scavenge the HCl produced during the reaction.
-
Alternative activation: If tosylation proves problematic, consider converting the hydroxyl group to a better leaving group like a mesylate or a halide (e.g., using SOCl₂ or PBr₃).
-
Step 3: Azide Substitution
Question 3: The conversion of 3-O-acetyl-28-tosylbetulin to 3-O-acetyl-28-azidobetulin is slow and gives a low yield. How can I improve this substitution reaction?
Answer: The nucleophilic substitution of the C-28 tosylate with sodium azide is an S(_N)2 reaction. The efficiency of this step can be affected by several factors.
-
Problem: Low yield of 3-O-acetyl-28-azidobetulin.
-
Causes:
-
Poor leaving group ability: If the activation of the hydroxyl group in the previous step was not efficient, the leaving group will not be easily displaced.
-
Steric hindrance: The bulky betulin skeleton can hinder the backside attack of the azide nucleophile.[3]
-
Solvent effects: The choice of solvent is critical for S(_N)2 reactions. Protic solvents can solvate the azide anion, reducing its nucleophilicity.
-
Competing elimination reactions: Under certain conditions, an E2 elimination reaction can compete with the desired substitution, leading to the formation of an alkene.
-
-
Solutions:
-
Optimize solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide anion.[3]
-
Increase temperature: Heating the reaction mixture can help overcome the activation energy barrier, but be cautious as higher temperatures can also favor elimination side reactions.[3][4]
-
Phase-transfer catalyst: The addition of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can facilitate the reaction if the solubility of sodium azide is an issue.
-
Alternative leaving group: If tosylate is not effective, consider using a bromide or iodide as the leaving group, as they are generally more reactive in S(_N)2 reactions.
-
Step 4: Reduction of the Azide
Question 4: I am having trouble with the reduction of the 28-azido group to the 28-amino group. What are the best methods and what are the potential pitfalls?
Answer: The reduction of the azide to a primary amine is the final key step in the synthesis of the aminobetulin backbone. Several methods can be employed, each with its own advantages and potential challenges.
-
Problem: Incomplete reduction or formation of side products.
-
Methods and Troubleshooting:
-
Staudinger Reduction: This is a mild and highly selective method that involves the reaction of the azide with a phosphine (B1218219) (typically triphenylphosphine) followed by hydrolysis of the resulting iminophosphorane.[5][6][7]
-
Troubleshooting: The reaction can sometimes be sluggish, especially with sterically hindered azides.[7] Ensure an adequate amount of water is present for the hydrolysis step. The triphenylphosphine (B44618) oxide byproduct can sometimes be difficult to separate from the desired amine, requiring careful chromatography.
-
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Pd/C, PtO₂) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate).
-
Troubleshooting: The catalyst can be poisoned by impurities. Ensure the starting material is pure. The reaction may require elevated pressure and temperature. In complex molecules, other functional groups might also be susceptible to reduction. However, the lupane (B1675458) skeleton is generally stable under these conditions.
-
-
Reduction with LiAlH₄: Lithium aluminum hydride is a powerful reducing agent that can effectively reduce azides to amines.
-
Troubleshooting: LiAlH₄ is not very selective and will also reduce the acetyl protecting group at the C-3 position, as well as other sensitive functional groups. This may be advantageous if simultaneous deprotection is desired. The reaction must be carried out under strictly anhydrous conditions, and the workup can be hazardous if not performed carefully.
-
-
Step 5: Deprotection of the C-3 Hydroxyl Group
Question 5: What is the best way to remove the acetyl protecting group from the C-3 position to obtain the final this compound product?
Answer: The final step is the deprotection of the C-3 hydroxyl group. The choice of method depends on the stability of the rest of the molecule.
-
Problem: Incomplete deprotection or degradation of the product.
-
Methods and Troubleshooting:
-
Basic Hydrolysis: Treatment with a base such as sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol (B129727) or ethanol (B145695) is a common method for ester hydrolysis.[8][9]
-
Troubleshooting: Steric hindrance around the C-3 position can make this hydrolysis slow.[10] The reaction may require elevated temperatures or longer reaction times. The free amine at C-28 can potentially participate in side reactions under strongly basic conditions, so milder basic conditions are preferred.
-
-
Acidic Hydrolysis: While less common for acetyl groups due to the potential for side reactions, mild acidic conditions can also be used.
-
Troubleshooting: The use of strong acids should be avoided as they can cause rearrangements of the triterpene skeleton.
-
-
Quantitative Data on Reaction Yields
The following table summarizes typical yields for the key steps in the synthesis of this compound and related derivatives, based on literature data. Note that yields can vary significantly depending on the specific substrate, reagents, and reaction conditions.
| Step | Reaction | Reagents | Solvent | Typical Yield (%) | Reference(s) |
| C-3 Protection | Selective acetylation of betulin at C-3 | Acetic anhydride (B1165640), pyridine | Dichloromethane | ~77% | [11][12] |
| C-28 Activation | Tosylation of 3-O-acetylbetulin at C-28 | Tosyl chloride, pyridine, DMAP | Dichloromethane | Moderate | [13] |
| Azide Substitution | Substitution of 28-tosylate with azide | Sodium azide | DMF | 64-72% | [2] |
| Azide Reduction (Staudinger) | Reduction of 28-azide to 28-amine | Triphenylphosphine, water | THF | High | [5][6] |
| Azide Reduction (Hydrogenation) | Reduction of 28-azide to 28-amine | H₂, Pd/C | Ethanol/Ethyl Acetate | High | |
| C-3 Deprotection | Basic hydrolysis of 3-O-acetyl group | NaOH or K₂CO₃ | Methanol/Water | High | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of 3-O-Acetyl-28-tosylbetulin
-
Protection of C-3 Hydroxyl: To a solution of betulin in pyridine, add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to obtain 3-O-acetylbetulin.
-
Tosylation of C-28 Hydroxyl: Dissolve 3-O-acetylbetulin in anhydrous pyridine and cool to 0 °C. Add tosyl chloride in portions and stir the reaction at room temperature for 48-72 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and extract the product with dichloromethane. Wash the organic layer with dilute HCl, water, and brine. Dry over anhydrous sodium sulfate (B86663) and purify by column chromatography.
Protocol 2: Synthesis of this compound
-
Azide Substitution: Dissolve 3-O-acetyl-28-tosylbetulin in DMF and add sodium azide. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, add water, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 3-O-acetyl-28-azidobetulin.
-
Staudinger Reduction: Dissolve 3-O-acetyl-28-azidobetulin in a mixture of THF and water. Add triphenylphosphine and stir the reaction at room temperature for 12-24 hours. After completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 3-O-acetyl-28-aminobetulin.
-
Deprotection: Dissolve 3-O-acetyl-28-aminobetulin in a mixture of methanol and water. Add potassium carbonate or sodium hydroxide and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent. Purify by column chromatography to obtain this compound.
Visualizations
Overall Synthesis Workflow
Caption: Multi-step synthesis workflow for this compound from betulin.
Troubleshooting Logic for Azide Reduction
Caption: Troubleshooting decision tree for the azide reduction step.
References
- 1. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 2. Glycoconjugation of Betulin Derivatives Using Copper-Catalyzed 1,3-Dipolar Azido-Alkyne Cycloaddition Reaction and a Preliminary Assay of Cytotoxicity of the Obtained Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Staudinger Reaction [organic-chemistry.org]
- 7. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. jchemlett.com [jchemlett.com]
Technical Support Center: Purification of 28-Aminobetulin
Welcome to the technical support center for the purification of 28-Aminobetulin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this betulin (B1666924) derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a synthetic derivative of betulin, a naturally occurring pentacyclic triterpene.[1] It serves as a valuable intermediate in the synthesis of novel bioactive molecules with potential therapeutic applications in areas such as cancer and inflammatory diseases.[1] High purity of this compound is crucial for accurate biological testing, ensuring reproducible results, and for the development of safe and effective pharmaceutical agents.
Q2: What are the main challenges in the purification of this compound?
The primary challenges in purifying this compound and related triterpenoid (B12794562) compounds include:
-
Low Solubility: Betulin and its derivatives, including this compound, often exhibit poor solubility in common organic solvents, which can complicate purification by chromatography and recrystallization.
-
Structurally Similar Impurities: The synthesis of this compound can result in impurities that are structurally very similar to the target compound, such as unreacted starting materials (e.g., betulin), intermediates, and side-products. These can be difficult to separate due to similar polarities and chromatographic behavior.
-
Formation of Solvates: During recrystallization, betulin derivatives have a tendency to form solvate complexes with the crystallization solvent, which can make it difficult to obtain a pure, solvent-free product.
Q3: What are the common methods for purifying this compound?
The most common purification techniques for this compound and similar triterpenoid derivatives are:
-
Column Chromatography: This is a primary method for separating the target compound from impurities. Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase chromatography can be employed.
-
Recrystallization: This technique is used to obtain highly pure crystalline material. The choice of solvent is critical for successful recrystallization.
Q4: How can I assess the purity of my this compound sample?
Purity can be assessed using a variety of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low recovery from column chromatography | Poor solubility of the compound in the mobile phase: The compound may be precipitating on the column. | - Modify the mobile phase by adding a small amount of a more polar solvent (e.g., methanol (B129727) in a dichloromethane-based eluent) to improve solubility.- Load the sample onto the column in a minimal amount of a strong solvent and ensure it is fully dissolved. |
| Irreversible adsorption to the stationary phase: The basic amino group may be interacting strongly with acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize active sites on the silica gel.[2]- Consider using a different stationary phase, such as alumina (B75360) or a polymer-based resin.[2] | |
| Co-elution of impurities | Similar polarity of the impurity and the target compound. | - Optimize the mobile phase composition. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation.- Try a different chromatographic technique, such as reversed-phase chromatography, which separates based on hydrophobicity. |
| Difficulty in inducing crystallization | Inappropriate solvent or supersaturation not reached. | - Screen a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3]- Try techniques to induce crystallization such as scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Presence of impurities that inhibit crystal formation. | - Repurify the material by column chromatography to remove impurities before attempting recrystallization. | |
| Oiling out during recrystallization | The compound's solubility is too high in the chosen solvent at its boiling point, or the solution is cooled too quickly. | - Add a co-solvent (an "anti-solvent") in which the compound is less soluble to the hot solution until it becomes slightly turbid, then allow it to cool slowly.- Ensure a slow cooling rate to allow for proper crystal lattice formation. |
| Broad or multiple peaks in HPLC analysis | Poor peak shape due to interaction with the stationary phase. | - For reversed-phase HPLC, add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the amine and improve peak shape.- Ensure the sample is fully dissolved in the mobile phase before injection. |
| Presence of multiple isomers or degradation of the sample. | - Confirm the structural integrity of your compound using NMR and MS.- Check the stability of the compound in the HPLC mobile phase and sample solvent. |
Data Presentation
Table 1: Solubility of Betulin (Precursor to this compound) in Various Organic Solvents at Different Temperatures.
This data for the precursor, betulin, can provide a starting point for selecting solvents for the purification of this compound, which is expected to have slightly different solubility due to the amino group.
| Solvent | Solubility (g/L) at 15.2 °C | Solubility (g/L) at 35.2 °C |
| Acetone | 5.2 | 13.7 |
| Cyclohexane | 0.1 | 0.67 |
Data adapted from literature on betulin solubility.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on the purification of similar triterpenoid compounds. Optimization will be necessary for your specific sample and impurity profile.
Protocol 1: Flash Column Chromatography (Normal Phase)
-
Stationary Phase: Silica gel (60 Å, 40-63 µm).
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane (B92381) or dichloromethane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). If solubility is an issue, a small amount of methanol can be added.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% dichloromethane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol or ethyl acetate. A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
To mitigate issues with the basicity of the amine, consider adding 0.1-1% triethylamine to the mobile phase.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of your purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures such as hexane/ethyl acetate).
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Procedure:
-
Place the crude or partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: Hypothetical signaling pathways modulated by betulin derivatives.
References
stability of 28-Aminobetulin under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 28-Aminobetulin under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to minimize degradation. Based on manufacturer recommendations and data from related compounds, the following conditions are advised.
Q2: How stable is this compound and its derivatives over the long term?
Direct long-term stability data for this compound is limited. However, information from suppliers and data for similar compounds provide some insight. A storage temperature of 2-8°C is recommended for this compound.[1] For a closely related derivative, 28-(Poc-amino)betulin, a stability of at least 4 years is reported when stored at -20°C.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation can be inferred from the chemical structure, which features a primary amine at the C-28 position and a reactive isopropenyl group. Potential degradation pathways include:
-
Oxidation: The amino group and other positions on the triterpenoid (B12794562) skeleton can be susceptible to oxidation. This can be accelerated by exposure to air, light, and certain metal ions.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates.
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of the molecule. It is crucial to handle the compound in a light-protected environment.
-
pH-dependent Degradation: The amino group's basicity makes the compound's stability dependent on pH. In acidic or basic solutions, various reactions, including salt formation and potential rearrangements or eliminations, could occur.
Q4: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents, strong acids, and bases. The primary amine is nucleophilic and can react with aldehydes, ketones, and acylating agents. Care should be taken when formulating this compound with other reactive excipients.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound due to improper storage. | - Verify that the compound has been stored at the recommended temperature (2-8°C) and protected from light. - Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles if stored frozen. - Prepare solutions fresh for each experiment. |
| Appearance of new peaks in HPLC or other analytical methods. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradants. - Review the handling and storage procedures to identify potential exposure to light, oxygen, or incompatible chemicals. - If working in solution, evaluate the stability in the chosen solvent and at the working pH. |
| Change in physical appearance (e.g., color change, clumping). | Possible oxidation or reaction with atmospheric components. | - Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). - Ensure the storage container is tightly sealed. |
| Poor solubility of the compound. | The compound may have degraded to a less soluble form, or the incorrect solvent is being used. | - Confirm the identity and purity of the compound using an appropriate analytical method. - Consult literature for appropriate solvents. For 28-(Poc-amino)betulin, solubility has been reported in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (1 mg/ml). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound and a Related Derivative
| Compound | Form | Recommended Storage Temperature | Additional Recommendations |
| This compound | Solid | 2-8°C[1] | Protect from light and moisture. Store in a tightly sealed container. |
| 28-(Poc-amino)betulin | Solid | -20°C | Protect from light. Aliquot to avoid multiple freeze-thaw cycles. |
Table 2: Summary of Known Stability Data
| Compound | Storage Condition | Duration | Stability |
| 28-(Poc-amino)betulin | -20°C | ≥ 4 years | Stable |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3]
1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol (B129727) (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with a UV detector
- Photostability chamber
- Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with methanol/water (1:1).
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with methanol/water (1:1).
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with methanol/water (1:1).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid at 0.1 mg/mL in methanol.
-
Analyze by HPLC.
-
-
Photostability:
-
Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Prepare a solution of the light-stressed solid at 0.1 mg/mL in methanol.
-
Analyze by HPLC.
-
-
Control Sample:
-
Dilute the stock solution to 0.1 mg/mL with methanol/water (1:1) without subjecting it to any stress conditions.
-
Analyze by HPLC.
-
4. Analysis:
- Compare the chromatograms of the stressed samples with the control sample.
- Calculate the percentage of degradation and identify the retention times of any new peaks.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
troubleshooting inconsistent results in 28-Aminobetulin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 28-Aminobetulin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a semi-synthetic derivative of betulin (B1666924), a naturally occurring pentacyclic triterpene. Its structural modifications, particularly the amino group at the C-28 position, make it a subject of interest for therapeutic agent development. Primary research applications include the investigation of its potential anti-inflammatory and anti-cancer properties. It is also used as a scaffold for further chemical modifications to develop novel compounds with enhanced pharmacological profiles.[1]
Q2: How should this compound be stored for optimal stability?
A2: For long-term storage, it is recommended to store this compound as a solid at 2-8°C. If in solution, for instance, dissolved in DMSO, it should be stored at -20°C to maintain stability. A related compound, 28-(Poc-amino)betulin, has been shown to be stable for at least four years when stored at -20°C.
Q3: What are the recommended solvents for dissolving this compound?
A3: Like many betulin derivatives, this compound has poor water solubility, which can be a significant challenge in experiments. For in vitro studies, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used solvents. It is crucial to prepare a concentrated stock solution in one of these solvents and then dilute it in the aqueous culture medium to the final desired concentration. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells.
Q4: What is a typical purity level for commercially available this compound, and how is it determined?
A4: Commercially available this compound typically has a purity of 95% or higher. The purity is most commonly determined by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Activity Observed
-
Possible Cause 1: Poor Solubility.
-
Solution: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in aqueous media. Sonication may aid in dissolution. When diluting into your experimental medium, vortex or mix thoroughly. Observe for any precipitation. The final concentration of the organic solvent should be kept low (typically <0.5%) and consistent across all experimental and control groups.
-
-
Possible Cause 2: Degradation of the Compound.
-
Solution: Verify the storage conditions and age of your this compound stock. If degradation is suspected, it is advisable to use a fresh batch of the compound. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 3: Experimental System Variability.
-
Solution: Cell line characteristics, passage number, and cell density can all influence the outcome. Ensure that your cell culture conditions are consistent and that you are using cells within a similar passage number range for all experiments.
-
Issue 2: High Variability Between Replicates
-
Possible Cause 1: Uneven Compound Distribution.
-
Solution: After adding the diluted this compound to your wells or tubes, ensure thorough mixing to achieve a homogenous concentration. For plate-based assays, gently swirl the plate after adding the compound.
-
-
Possible Cause 2: Edge Effects in Plate-Based Assays.
-
Solution: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with a sterile medium or buffer.
-
-
Possible Cause 3: Inconsistent Cell Seeding.
-
Solution: Ensure a uniform single-cell suspension before seeding plates. After seeding, allow plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell settling.
-
Issue 3: Unexpected Cytotoxicity in Control Groups
-
Possible Cause 1: Solvent Toxicity.
-
Solution: The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations. Run a vehicle control with the same final concentration of the solvent as used in your experimental groups to assess its effect on cell viability. If toxicity is observed, lower the solvent concentration.
-
Quantitative Data on Betulin Derivatives
Disclaimer: The following data is for betulin and its closely related derivatives. Specific IC50 values for this compound may vary.
Table 1: In Vitro Cytotoxicity of Betulin Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Betulinic Acid Derivative | MV4-11 | Leukemia | 2 - 5 |
| Betulinic Acid Derivative | A549 | Lung | 2 - 5 |
| Betulinic Acid Derivative | PC-3 | Prostate | 2 - 5 |
| Betulinic Acid Derivative | MCF-7 | Breast | 2 - 5 |
| Betulin | A549 | Lung | 15.51 |
| Betulin | MV4-11 | Leukemia | 18.16 |
| Betulin | PC3 | Prostate | 32.46 |
| Betulin | MCF-7 | Breast | 38.82 |
Data compiled from studies on various betulinic acid ester derivatives.[2]
Table 2: In Vitro Anti-Inflammatory Activity of Betulin Derivatives
| Compound | Assay | Cell Line | IC50 (µM) |
| Betulinic Acid Derivative 5 | Nitric Oxide Production Inhibition | RAW 264.7 | 16.4 |
| Betulinic Acid Derivative 11 | Nitric Oxide Production Inhibition | RAW 264.7 | 16.6 |
Data from a study on C-28 modified betulinic acid analogues.[3]
| Compound (at 100 µM) | Assay | % Inhibition |
| Betulin-Lysine Derivative | COX-2 Activity | ~75% |
| Betulin | COX-2 Activity | ~20% |
| Betulinic Acid | COX-2 Activity | ~25% |
Data adapted from a study on betulin derivatives with amino acids, showing the percentage of COX-2 activity inhibition.[2][4][5][6][7]
Experimental Protocols
Cell Viability - MTT Assay
This protocol provides a method for assessing the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis - Annexin V-FITC Assay
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: FITC-negative and PI-negative.
-
Early apoptotic cells: FITC-positive and PI-negative.
-
Late apoptotic/necrotic cells: FITC-positive and PI-positive.
-
Anti-Inflammatory Activity - Nitric Oxide (NO) Assay
This protocol measures the effect of this compound on the production of nitric oxide in LPS-stimulated macrophages (e.g., RAW 264.7).[3]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Visualizations
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing the in vitro effects of this compound.
Simplified Apoptosis Signaling Pathway
Caption: Intrinsic pathway of apoptosis potentially induced by this compound.
Simplified NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage of 28-Aminobetulin
Disclaimer: As of December 2025, publicly available in vivo data, including pharmacokinetic and comprehensive toxicity profiles for 28-Aminobetulin, is limited. This guide provides a general framework for researchers, scientists, and drug development professionals on how to approach the in vivo dosage optimization for a novel compound like this compound, a derivative of betulin (B1666924). The protocols and data presented are illustrative and based on general principles of pharmacology and studies of related compounds. It is imperative that researchers conduct specific studies to determine the safe and efficacious dosage for this compound.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting dose for my first in vivo study with this compound?
A1: Selecting a starting dose is a critical step that involves a multi-faceted approach.[1] Begin by examining in vitro data. The 50% inhibitory concentration (IC50) or effective concentration (EC50) from cell-based assays provides an initial estimate.[2] A common practice is to start with a dose that is a fraction of these in vitro values, after considering potential bioavailability. A thorough literature review of in vivo studies on similar betulin derivatives can also provide a valuable starting range.[3][4] Finally, conduct a dose-escalation study in a small group of animals to determine the maximum tolerated dose (MTD).[2]
Q2: What is a suitable vehicle for administering this compound in vivo?
A2: The choice of vehicle depends on the physicochemical properties of this compound, such as its solubility. For many organic compounds, a common approach is to use a mixture of solvents. A typical formulation might involve dissolving the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS) to a final, non-toxic concentration of the organic solvent. Oil-based vehicles can also be considered.[5] It is crucial to test the vehicle alone as a control group in your experiments to ensure it does not have any biological effects.
Q3: How can I determine the pharmacokinetic (PK) profile of this compound?
A3: A preclinical pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[6][7] Typically, this involves administering a single dose of the compound to a cohort of animals (e.g., mice or rats) and collecting blood samples at various time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).[6] The concentration of this compound in the plasma is then quantified using a validated analytical method like LC-MS/MS.[6] Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½) are then calculated.[6]
Q4: What are the potential signaling pathways affected by this compound?
A4: While the specific pathways for this compound are yet to be fully elucidated, studies on its parent compound, betulin, and related derivatives suggest several potential targets. Betulin and betulinic acid have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and PI3K/Akt/mTOR pathways.[8][9][10] Betulin has also been reported to influence MAPK signaling pathways.[11] Therefore, it is plausible that this compound may also exert its biological effects through these pathways.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected Toxicity or Mortality at Low Doses | Vehicle Toxicity | Run a vehicle-only control group to assess its tolerability.[1] |
| Poor In Vitro to In Vivo Correlation | Re-evaluate the starting dose. Consider a dose-escalation study starting at a significantly lower dose (e.g., 1/10th of the initial dose).[1] | |
| Off-Target Effects | Conduct in vitro screening against a panel of related proteins to assess selectivity.[12] | |
| High Variability in Plasma Concentrations Between Animals | Inconsistent Dosing Technique | Ensure precise and consistent administration of the compound. Normalize the dose to the body weight of each animal.[12] |
| Formulation Issues | Ensure the compound is fully dissolved or homogeneously suspended in the vehicle before each administration. | |
| Biological Variability | Increase the number of animals per group to improve statistical power. | |
| Lack of Efficacy at Well-Tolerated Doses | Poor Bioavailability | Determine the pharmacokinetic profile to assess drug exposure. Consider alternative routes of administration (e.g., intraperitoneal vs. oral).[12] |
| Inappropriate Animal Model | Ensure the chosen animal model is relevant to the disease being studied. | |
| Insufficient Target Engagement | Measure downstream biomarkers to confirm that this compound is hitting its intended target in vivo. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Compound Preparation: Prepare this compound in a suitable vehicle.
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).
-
Group Allocation: Divide animals into several groups (n=3-5 per group).[2]
-
Dose Escalation: Administer single, escalating doses of this compound to each group. Start with a low dose estimated from in vitro data.[2]
-
Observation: Monitor animals for 7-14 days for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.[2]
-
Data Collection: Record all observations systematically. At the end of the study, perform a necropsy and histopathological analysis of major organs.[2]
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.[1]
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as for the MTD study.
-
Dosing: Administer a single dose of this compound (below the MTD) via the intended route (e.g., oral, intravenous).[2]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[2]
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).[2]
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
Data Presentation
Table 1: Example Pharmacokinetic Parameters of a Betulin Derivative in Mice
| Parameter | Value | Unit |
| Cmax | 1.2 | µg/mL |
| Tmax | 1.0 | h |
| AUC(0-t) | 5.8 | µg*h/mL |
| t½ | 3.5 | h |
| Bioavailability | 25 | % |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Example Toxicity Profile of a Novel Compound in a 28-Day Rodent Study
| Dose Group (mg/kg/day) | Mortality | Body Weight Change (%) | Key Histopathological Findings |
| Vehicle Control | 0/10 | +5.2 | No significant findings |
| 10 | 0/10 | +4.8 | No significant findings |
| 30 | 0/10 | +2.1 | Mild liver inflammation |
| 100 | 2/10 | -8.5 | Moderate liver necrosis, kidney tubular damage |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for optimizing in vivo dosage of a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. admescope.com [admescope.com]
- 7. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Refining Analytical Methods for 28-Aminobetulin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 28-Aminobetulin. The information is designed to address common challenges encountered during the analytical detection and quantification of this compound.
Frequently Asked questions (FAQs)
Q1: What are the most common analytical techniques for the detection and quantification of this compound?
A1: The most prevalent analytical methods for this compound and related triterpenoid (B12794562) compounds are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC-UV/DAD is a robust technique for routine quantification, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or trace-level analysis.[1]
Q2: What is a typical starting point for developing an HPLC-UV method for this compound?
A2: A good starting point for an HPLC-UV method for this compound would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[2][3] Since this compound lacks a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm.[2] The addition of a small amount of acid, like formic acid or acetic acid, to the mobile phase can help to improve peak shape by protonating the amine group.
Q3: Why is my this compound peak showing significant tailing in my HPLC chromatogram?
A3: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the protonated amine group of the analyte and residual acidic silanol (B1196071) groups on the silica-based stationary phase of the column. These interactions lead to a distorted peak shape.
Q4: How can I improve the peak shape and reduce tailing for this compound?
A4: To mitigate peak tailing, you can try the following approaches:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites. Lowering the mobile phase pH with an acid like formic or trifluoroacetic acid can also help by ensuring consistent protonation of the analyte and suppressing the ionization of silanol groups.
-
Column Selection: Use a column with a base-deactivated stationary phase or an end-capped column to minimize the number of accessible silanol groups.
-
Lower Analyte Concentration: High concentrations of the analyte can saturate the active sites on the stationary phase, leading to peak tailing. Injecting a more dilute sample may improve the peak shape.
Q5: What are the critical parameters to consider for LC-MS/MS method development for this compound?
A5: For LC-MS/MS analysis, key parameters include:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amine-containing compounds like this compound.
-
Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]+. Product ions for fragmentation need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Mobile Phase: A mobile phase containing volatile buffers, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, is preferred for LC-MS/MS compatibility.
-
Sample Preparation: A robust sample preparation method to remove matrix interferences is crucial for achieving accurate and reproducible results.
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | - Add a competitive base (e.g., triethylamine) to the mobile phase.- Use a base-deactivated or end-capped C18 column.- Lower the mobile phase pH with a suitable acid. |
| Poor Peak Resolution | Inadequate separation from other components. | - Optimize the mobile phase composition (e.g., change the organic solvent ratio).- Use a longer column or a column with a smaller particle size.- Adjust the flow rate. |
| Baseline Noise or Drift | Contaminated mobile phase or column. | - Filter and degas the mobile phase.- Flush the column with a strong solvent.- Check for leaks in the HPLC system. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or temperature. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature. |
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Poor ionization or ion suppression. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Improve sample cleanup to remove matrix components that cause ion suppression.- Adjust the mobile phase pH to enhance ionization. |
| High Background Noise | Contamination in the mobile phase or system. | - Use high-purity solvents and additives.- Clean the ion source and mass spectrometer inlet. |
| Inaccurate Quantification | Matrix effects or improper calibration. | - Use a stable isotope-labeled internal standard.- Prepare calibration standards in a matrix that matches the samples.- Perform a standard addition experiment to assess matrix effects. |
| Fragment Ion Instability | Inappropriate collision energy. | - Optimize the collision energy for the specific precursor-product ion transition to ensure stable and reproducible fragmentation. |
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of triterpenoids, including betulinic acid, which can be used as a reference for developing and validating methods for this compound.
Table 1: HPLC-UV Method Validation Parameters for Betulinic Acid
| Parameter | Value | Reference |
| Linearity Range | 25-150 µg/mL | |
| Correlation Coefficient (R²) | 0.999 | |
| Limit of Detection (LOD) | 0.0005 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.0050 µg/mL | [4] |
| Accuracy (Recovery) | 97.10 - 97.60% | [4] |
| Precision (RSD) | < 5% | [4] |
Table 2: LC-MS/MS Method Validation Parameters for Triterpenoids
| Parameter | Value | Reference |
| Linearity Range | 3.00-3000 ng/g | [5] |
| Correlation Coefficient (r) | 0.9980–0.9999 | [1] |
| Intra-day Precision (RSD) | 1.18%–3.79% | [1] |
| Inter-day Precision (RSD) | 1.53%–3.96% | [1] |
| Recovery | 98.11%–103.8% | [1] |
Experimental Protocols
Representative HPLC-UV Method for this compound
This protocol is a starting point and may require optimization for specific applications.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (85:15, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) and dilute with the mobile phase to create a series of calibration standards.
Representative LC-MS/MS Method for this compound
This protocol is a starting point and will require optimization and validation.
-
Instrumentation: LC-MS/MS system with an ESI source.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Determine the precursor ion [M+H]+ and optimize the collision energy to identify stable product ions.
-
Sample Preparation: Use a protein precipitation or solid-phase extraction method to clean up the sample and minimize matrix effects.
Visualizations
Caption: General workflow for the analysis of this compound.
References
- 1. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid separation and determination of betulinic acid from a complex matrix using combination of TLC and RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 28-Aminobetulin Toxicity Minimization in Animal Models
Disclaimer: Specific toxicity data for 28-Aminobetulin in animal models is limited in publicly available literature. The following guidance is based on general principles of preclinical toxicology and extrapolated from data on the parent compound, betulin (B1666924), and other betulin derivatives. Researchers should always conduct thorough dose-finding studies for this compound in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity profile of this compound?
A1: While direct data is scarce, the parent compound, betulin, is generally considered to have low toxicity. However, chemical modifications, such as the introduction of an amino group at the C-28 position, can alter the pharmacokinetic and toxicodynamic properties of the molecule. Therefore, it is crucial to assume that this compound may have a different and potentially more pronounced toxicity profile than betulin. Researchers should initiate studies with caution, starting with low doses and comprehensive monitoring.
Q2: How can I select an appropriate starting dose for my in vivo experiments?
A2: A common approach is to start with a dose escalation study, also known as a dose range-finding study.[1][2] This involves administering single doses of this compound to a small number of animals at several escalating dose levels. Key parameters to monitor include clinical signs of toxicity, body weight changes, and food/water intake. The data from this initial study will help determine a non-toxic dose and a maximum tolerated dose (MTD) to guide dose selection for subsequent efficacy and toxicity studies.
Q3: What are the key considerations for formulating this compound to minimize toxicity?
A3: Betulin and its derivatives are often characterized by poor water solubility. An appropriate formulation is critical to ensure bioavailability and minimize local and systemic toxicity. Consider the following formulation strategies:
-
Solubilizing agents: Using co-solvents or surfactants can improve solubility. However, the toxicity of these excipients must be considered, especially for long-term studies.
-
Nanoparticle formulations: Encapsulating this compound in liposomes or polymeric nanoparticles can improve its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) which are often associated with acute toxicity.[3][4] Nanoparticles can also facilitate targeted delivery to specific tissues, sparing healthy organs.[3]
-
Suspensions: For oral administration, a micronized suspension in an appropriate vehicle can be used. Particle size reduction can enhance dissolution and absorption.[5]
Q4: Can the dosing regimen be modified to reduce toxicity?
A4: Yes, optimizing the dosing regimen is a key strategy. Understanding the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound is essential for designing a safe and effective dosing schedule.[6][7][8] Consider the following:
-
Dose fractionation: Administering the total daily dose in two or more smaller doses can help maintain therapeutic levels while avoiding high peak concentrations that may lead to toxicity.
-
Route of administration: The route of administration can significantly impact the toxicity profile. For example, intraperitoneal injection may lead to local irritation, while oral administration might result in gastrointestinal upset. The chosen route should be relevant to the intended clinical application.
Q5: What are the critical adverse events to monitor for during in vivo studies with this compound?
A5: Given the limited specific data, a broad and systematic monitoring approach is recommended. This should include:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity levels.
-
Body Weight and Food/Water Intake: Regular measurements to detect early signs of systemic toxicity.
-
Hematology and Clinical Chemistry: Blood analysis at baseline and at the end of the study (or at interim points for longer studies) to assess effects on major organs such as the liver and kidneys.
-
Histopathology: Microscopic examination of major organs and tissues at the end of the study to identify any compound-related changes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High mortality or severe adverse events at the initial dose. | The starting dose is too high. | - Immediately cease dosing at that level.- Review the dose selection process.[1]- Conduct a new dose-range finding study with lower starting doses. |
| Local irritation or inflammation at the injection site. | - Formulation issue (e.g., precipitation, inappropriate pH).- High concentration of the compound. | - Evaluate the formulation for solubility and pH.- Consider alternative vehicles or formulation strategies (e.g., liposomes).- Reduce the concentration and increase the injection volume (within acceptable limits). |
| Inconsistent results or high variability between animals. | - Formulation instability or non-homogeneity.- Issues with dose administration technique. | - Ensure the formulation is stable and homogenous throughout the dosing period.- Standardize the dose administration procedure for all animals.- Increase the number of animals per group to improve statistical power. |
| No observed therapeutic effect at non-toxic doses. | - Poor bioavailability.- Rapid metabolism and clearance. | - Investigate the pharmacokinetic profile of this compound.- Consider alternative formulations to enhance absorption and prolong circulation time (e.g., PEGylation of liposomes).[9]- Explore different routes of administration. |
| Signs of organ-specific toxicity (e.g., elevated liver enzymes). | Compound-induced organ damage. | - Lower the dose or adjust the dosing frequency.- Incorporate interim blood collections for earlier detection of organ toxicity.- Conduct detailed histopathological analysis of the affected organ. |
Data Presentation: Hypothetical Toxicity Profile of Betulin Derivatives
The following table is a hypothetical summary based on general knowledge of betulin derivatives and is intended for illustrative purposes only. Actual data for this compound must be generated experimentally.
| Parameter | Betulin | Betulinic Acid | Hypothetical this compound |
| Acute Toxicity (LD50, oral, rodent) | > 2000 mg/kg | ~1500 mg/kg | To be determined (Expected to be lower than Betulin) |
| Primary Target Organs of Toxicity | Generally non-toxic | Mild gastrointestinal effects at high doses | To be determined (Monitor liver and kidneys) |
| In Vitro Cytotoxicity (IC50) | Low | Moderate | Potentially higher than Betulin |
| Key Formulation Challenge | Poor water solubility | Poor water solubility | Expected poor water solubility |
Experimental Protocols
Protocol 1: Dose Range-Finding Study for this compound
-
Animal Model: Select a relevant rodent species (e.g., Swiss Webster mice). Use a small number of animals per group (n=3-5).
-
Dose Selection: Based on in vitro cytotoxicity data and information on related compounds, select a range of at least 3-4 doses (e.g., 10, 50, 200, 1000 mg/kg). Include a vehicle control group.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water). Ensure homogeneity of the suspension.
-
Administration: Administer a single dose via the intended route of administration (e.g., oral gavage).
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., lethargy, piloerection, changes in respiration).
-
Measure body weight daily.
-
At the end of the 14-day observation period, perform a gross necropsy.
-
-
Endpoint: Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause mortality or serious adverse effects.
Protocol 2: Preparation of a Liposomal Formulation of this compound
-
Lipid Composition: Use a standard lipid composition such as DSPC:Cholesterol:DSPE-PEG2000 in a molar ratio of 55:40:5.
-
Drug Loading:
-
Dissolve this compound and the lipids in a suitable organic solvent (e.g., chloroform (B151607) or ethanol).
-
Create a thin lipid film by evaporating the organic solvent under reduced pressure.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline) at a temperature above the phase transition temperature of the lipids.
-
This process will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and drug release profile.
Visualizations
Caption: Workflow for assessing the toxicity of this compound.
Caption: Strategies for mitigating the toxicity of this compound.
References
- 1. nc3rs.org.uk [nc3rs.org.uk]
- 2. noblelifesci.com [noblelifesci.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. australiansciencejournals.com [australiansciencejournals.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 28-Aminobetulin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for the large-scale synthesis of 28-Aminobetulin. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Protection of C-3 Hydroxyl) | Incomplete reaction; formation of di-acetylated product. | Ensure anhydrous conditions. Use a slight excess of the protecting agent (e.g., acetic anhydride). Monitor the reaction progress using TLC. For purification, utilize column chromatography to separate mono- and di-acetylated products.[1][2] |
| Low yield in Step 2 (Activation of C-28 Hydroxyl) | Steric hindrance at the C-28 position. Incomplete reaction. | Use a more reactive activating agent (e.g., tosyl chloride, mesyl chloride).[3][4] Increase reaction temperature and time, monitoring closely by TLC. Ensure the use of a suitable base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. |
| Incomplete conversion in Step 3 (Nucleophilic Substitution) | Poor leaving group. Steric hindrance impeding nucleophilic attack. | Ensure the C-28 hydroxyl has been effectively converted to a good leaving group (e.g., tosylate).[3][4] Consider using a smaller, more potent nucleophile if steric hindrance is a major issue. For the azide (B81097) substitution, ensure the solvent is suitable (e.g., DMF) and the temperature is elevated. |
| Low yield in Step 4 (Reduction of Azide) | Incomplete reduction. Degradation of the product. | For the Staudinger reaction, ensure a slight excess of the phosphine (B1218219) reagent is used and that the hydrolysis step is complete.[5] Alternative reduction methods like catalytic hydrogenation can be considered, but compatibility with the isopropenyl group must be checked.[5] |
| Difficulty in Purification | Presence of closely related byproducts. Tailing on silica (B1680970) gel column. | Utilize a multi-solvent gradient system for column chromatography.[1][2] Consider using a different stationary phase if silica gel is not effective. Recrystallization from a suitable solvent system can also be an effective final purification step. |
| Product Instability | Amine group susceptible to oxidation or side reactions. | Store the final product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Avoid prolonged exposure to air and light. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The activation of the C-28 hydroxyl group (Step 2) is often the most challenging step due to steric hindrance.[6] Ensuring a high-yielding conversion to a good leaving group like a tosylate is crucial for the success of the subsequent nucleophilic substitution.[3][4]
Q2: Can I use a different protecting group for the C-3 hydroxyl?
A2: Yes, other protecting groups such as silyl (B83357) ethers (e.g., TBDMS) or others can be used. However, the choice of protecting group will necessitate different protection and deprotection conditions. Acetyl is commonly used due to its stability and relatively straightforward removal under basic conditions.[7]
Q3: What are the expected yields for each step?
A3: Yields can vary based on the scale and specific conditions used. Refer to the "Quantitative Data Summary" table below for typical reported yields for similar transformations. Optimization of each step is recommended to maximize the overall yield.
Q4: How can I confirm the identity and purity of my intermediates and final product?
A4: A combination of analytical techniques should be used. Thin-Layer Chromatography (TLC) is essential for monitoring reaction progress. For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended.[1][2][3]
Q5: Are there any known safety precautions I should take?
A5: Standard laboratory safety practices should be followed. Specifically, be cautious when working with reagents like tosyl chloride, which is corrosive and moisture-sensitive. Sodium azide is highly toxic and potentially explosive; handle it with extreme care in a well-ventilated fume hood.
Experimental Protocols
Overall Synthesis Workflow
Step 1: Selective Protection of the C-3 Hydroxyl Group of Betulin
Methodology:
-
Dissolve betulin in a suitable anhydrous solvent (e.g., a mixture of dichloromethane (B109758) and pyridine) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride (B1165640) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate 3-O-acetylbetulin.[1][2]
Step 2: Activation of the C-28 Hydroxyl Group
Methodology:
-
Dissolve the purified 3-O-acetylbetulin in anhydrous pyridine or dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a molar excess (e.g., 1.5-2.0 equivalents) of p-toluenesulfonyl chloride (tosyl chloride) in portions.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
The crude 3-O-acetyl-28-O-tosylbetulin is often used in the next step without further purification, or it can be purified by column chromatography.[3][4]
Step 3: Nucleophilic Substitution with Azide
Methodology:
-
Dissolve the crude 3-O-acetyl-28-O-tosylbetulin in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a molar excess (e.g., 3-5 equivalents) of sodium azide.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer thoroughly with water and brine to remove DMF and residual salts.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude 3-O-acetyl-28-azidobetulin by column chromatography.
Step 4: Reduction of the Azide to an Amine (Staudinger Reaction)
Methodology:
-
Dissolve the purified 3-O-acetyl-28-azidobetulin in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add a slight molar excess (e.g., 1.2 equivalents) of triphenylphosphine (B44618).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas (use a bubbler) and by TLC.
-
Stir for 12-24 hours until the azide is completely converted.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product, 3-O-acetyl-28-aminobetulin, can be purified by column chromatography to remove triphenylphosphine oxide.[5]
Step 5: Deprotection of the C-3 Hydroxyl Group
Methodology:
-
Dissolve the purified 3-O-acetyl-28-aminobetulin in a suitable solvent such as methanol (B129727) or ethanol.
-
Add a base, such as potassium carbonate or sodium methoxide.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.[7]
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | C-3 OH Protection | Betulin | 3-O-Acetylbetulin | Acetic anhydride, Pyridine | 80-90 |
| 2 | C-28 OH Activation | 3-O-Acetylbetulin | 3-O-Acetyl-28-O-tosylbetulin | Tosyl chloride, Pyridine | 70-85[3] |
| 3 | Nucleophilic Substitution | 3-O-Acetyl-28-O-tosylbetulin | 3-O-Acetyl-28-azidobetulin | Sodium azide, DMF | 60-80 |
| 4 | Azide Reduction | 3-O-Acetyl-28-azidobetulin | 3-O-Acetyl-28-aminobetulin | Triphenylphosphine, THF/H₂O | 85-95 |
| 5 | C-3 OH Deprotection | 3-O-Acetyl-28-aminobetulin | This compound | K₂CO₃, Methanol | 90-98 |
Signaling Pathway
Betulin and its derivatives, including aminated forms, have been shown to induce apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway.[8][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. 28-O-Acetyl-3-O′-(prop-2-enoyl)betulin [mdpi.com]
- 3. Betulin 3,28-di-O-tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin 3,28-di-O-tosyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and antimicrobial activity of new betulin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of 28-Aminobetulin Derivatives and Betulinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic profiles of 28-Aminobetulin derivatives and the naturally occurring pentacyclic triterpenoid, betulinic acid. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular processes, this document aims to inform research and development in the field of oncology.
Introduction
Betulinic acid, a lupane-type triterpene, has garnered significant attention for its selective cytotoxicity against a variety of cancer cell lines, primarily through the induction of apoptosis via the mitochondrial pathway.[1] To enhance its therapeutic potential, researchers have explored various structural modifications. Among these, modifications at the C-28 position, including the introduction of amino functionalities, have shown promise in improving cytotoxic activity and pharmacokinetic properties. This guide focuses on a comparative analysis of C-28 amino derivatives of betulin (B1666924), referred to here as this compound derivatives, and the parent compound, betulinic acid.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various C-28 amino-functionalized betulin derivatives against a panel of human cancer cell lines, providing a direct comparison of their cytotoxic potency. Data is extracted from a study by Urban et al. (2022), where a series of thirty-eight betulin acid ester derivatives modified at the C-28 position were evaluated.[2][3][4] For context, the cytotoxicity of the parent compound, betulin, is also included.
| Compound | Linker | Amine Moiety | MV4-11 (Leukemia) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | BALB/3T3 (Normal Fibroblasts) IC50 (µM) |
| Betulin | - | - | 18.16 | 15.51 | 32.46 | 38.82 | 31.79 |
| Succinic Amide Derivative 2a | Succinic Acid | Pyrrolidine | 2.03 | - | - | - | 25.04 |
| Succinic Amide Derivative 2b | Succinic Acid | Morpholine | 3.16 | - | - | - | >50 |
| Succinic Amide Derivative 2d | Succinic Acid | Thiomorpholine | 1.83 | - | - | - | 30.19 |
| Glutaric Amide Derivative 4a | Glutaric Acid | Pyrrolidine | 4.11 | 10.19 | 15.33 | 18.29 | 21.17 |
| Glutaric Amide Derivative 4b | Glutaric Acid | Morpholine | 4.82 | 11.25 | 17.41 | 20.11 | 29.33 |
| Glutaric Amide Derivative 4d | Glutaric Acid | Thiomorpholine | 3.97 | 8.77 | 12.55 | 15.88 | 24.51 |
Data sourced from Urban et al. (2022).[2][3][4] '-' indicates data not provided in the source.
The data clearly indicates that modification at the C-28 position with various amino-containing moieties can significantly enhance the cytotoxic activity of the betulin scaffold, with some derivatives exhibiting IC50 values in the low micromolar range, a substantial improvement over the parent betulin.[2][3][4] Notably, several derivatives show a degree of selectivity towards cancer cell lines over normal fibroblasts.
Experimental Protocols
The following are detailed methodologies for the key cytotoxicity assays used to generate the data presented above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives, betulinic acid) and incubate for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Following the incubation period, add a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.[5]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[5][8]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO), isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA and excess medium.
-
Staining: Stain the fixed cells with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates with 1% acetic acid to remove any unbound dye.
-
Solubilization: Dissolve the protein-bound dye by adding a 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 510 nm.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
Mechanism of Action: Induction of Apoptosis
Both betulinic acid and its C-28 modified derivatives primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[2][9][10] The predominant mechanism involves the intrinsic or mitochondrial pathway of apoptosis.[2][9] This process is characterized by the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[2][9]
Once in the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then initiates a caspase cascade by activating executioner caspases, such as caspase-3 and caspase-7.[2] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.[2] Studies have shown that treatment with C-28 modified betulin derivatives leads to a significant increase in caspase-3/7 activity, confirming the induction of apoptosis through this pathway.[2]
Conclusion
The derivatization of the betulin scaffold at the C-28 position with amino-containing moieties represents a promising strategy for enhancing its anticancer properties. The presented data demonstrates that these modifications can lead to a significant increase in cytotoxicity against various cancer cell lines compared to the parent compound, betulin. The primary mechanism of action for these derivatives, similar to betulinic acid, is the induction of apoptosis via the mitochondrial pathway. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their efficacy and selectivity, paving the way for the development of novel and potent anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. broadpharm.com [broadpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 28-Aminobetulin Derivatives Across Diverse Cancer Cell Lines
A Comparative Guide for Researchers
The quest for novel anticancer agents has led to extensive investigation into natural product derivatives. Among these, 28-Aminobetulin and its related compounds, derived from the pentacyclic triterpene betulin (B1666924), have emerged as a promising class of molecules with potent cytotoxic effects against various cancer types. This guide provides a comparative overview of the anticancer activity of C-28 amino derivatives of betulin, summarizing key experimental data and methodologies to inform further research and development in this area. While specific data for this compound is limited in publicly available literature, this guide focuses on its closely related C-28 derivatives, offering valuable insights into their therapeutic potential.
Comparative Anticancer Activity
The cytotoxic effects of various C-28 derivatives of betulin have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. These derivatives, including 28-hydrazones, 28-amides, and 28-indoles, demonstrate a range of activities, with some compounds exhibiting significant potency in the low micromolar range.
| Derivative Class | Specific Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 28-Hydrazone | Compound 7l | MCF-7 | Breast Adenocarcinoma | 7.37 ± 0.38 | [1] |
| Compound 6i | HepG2 | Hepatocellular Carcinoma | 9.27 | [2] | |
| Compound 6i | MCF-7 | Breast Adenocarcinoma | 8.87 | [2] | |
| 28-Amide | Compound 6g (of 23-hydroxybetulinic acid) | HL-60 | Promyelocytic Leukemia | 10.47 | [3][4] |
| 28-Ester | Compound 6i (of 23-hydroxybetulinic acid) | HL-60 | Promyelocytic Leukemia | 8.35 | [5][6] |
| 28-Indole | EB355A (lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate) | MCF-7 | Breast Adenocarcinoma | 67 | [7] |
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives involves a series of standard in vitro assays. The methodologies outlined below are representative of the experimental protocols described in the cited literature.
Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)
The primary assessment of a compound's anticancer effect is through cytotoxicity assays, which measure the reduction in cell viability upon treatment.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the betulin derivatives for a specified period, typically 48 or 72 hours.
-
MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
SRB Assay: Alternatively, for the Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid. The fixed cells are then stained with SRB dye, which binds to cellular proteins. The bound dye is solubilized with a Tris-based solution.
-
Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cells are treated with the test compound for a defined period.
-
Following treatment, cells are harvested and washed with a binding buffer.
-
Cells are then incubated with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis.
-
Cell lysates are prepared from treated and untreated cells.
-
A fluorogenic or colorimetric substrate specific for a particular caspase (e.g., caspase-3/7, caspase-9) is added to the lysates.
-
The cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which is quantified using a fluorometer or spectrophotometer. An increase in signal indicates the activation of the caspase cascade.
-
Cell Cycle Analysis
To investigate the effect of the compounds on cell cycle progression, flow cytometry with DNA staining is employed.
-
Cell Treatment and Fixation: Cells are treated with the betulin derivatives for a specified time. After treatment, cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
DNA Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI) or DAPI, in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram of DNA content allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.
Visualizing the Mechanisms
To better understand the experimental processes and the potential mechanisms of action of this compound derivatives, the following diagrams are provided.
Caption: General experimental workflow for evaluating the anticancer activity of this compound derivatives.
Caption: Simplified signaling pathways potentially modulated by this compound derivatives.
Conclusion
The available data, primarily on C-28 derivatives of betulin, strongly suggest that this class of compounds holds significant promise as anticancer agents. They exhibit potent cytotoxicity against a variety of cancer cell lines, inducing cell death through apoptosis and potentially modulating key signaling pathways like the PI3K/Akt/mTOR cascade. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the precise molecular targets and further exploring the structure-activity relationships to optimize the efficacy and selectivity of these promising compounds for clinical development.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 23-Hydroxybetulinic Acid C-28 Ester Derivatives as Antitumor Agent Candidates [mdpi.com]
- 6. Synthesis and biological activity of 23-hydroxybetulinic acid C-28 ester derivatives as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 28-Aminobetulin and Other Triterpenoid Derivatives: A Guide for Researchers
Introduction
Triterpenoids, a diverse class of natural products, have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Betulin (B1666924), a pentacyclic triterpene abundantly found in birch bark, and its derivatives are at the forefront of this research. Chemical modifications of the betulin scaffold, particularly at the C-28 position, have been extensively explored to enhance its therapeutic potential. This guide provides a comparative analysis of 28-Aminobetulin and other C-28 modified triterpenoid (B12794562) derivatives, offering insights into their structure-activity relationships.
It is important to note that while this compound is commercially available, a comprehensive literature search did not yield specific experimental data on its cytotoxic, anti-inflammatory, or antiviral activities. Therefore, this guide will focus on a comparative analysis of closely related C-28 amino and other triterpenoid derivatives to provide a valuable resource for researchers and drug development professionals. The data presented for these related compounds will allow for an informed inference on the potential bioactivity of this compound based on established structure-activity relationships.
I. Comparative Cytotoxicity of Triterpenoid Derivatives
The cytotoxic activity of triterpenoid derivatives against various cancer cell lines is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values of various C-28 modified betulin and betulinic acid derivatives against different human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of C-28 Modified Triterpenoid Derivatives
| Compound/Derivative | Modification at C-28 | Cancer Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | Carboxylic Acid | MGC-803 (Gastric) | > 50 | [1] |
| Betulinic Acid | Carboxylic Acid | PC3 (Prostate) | > 50 | [1] |
| Betulinic Acid | Carboxylic Acid | A375 (Melanoma) | > 50 | [1] |
| Betulinic Acid | Carboxylic Acid | Bcap-37 (Breast) | > 50 | [1] |
| Betulinic Acid | Carboxylic Acid | A431 (Epidermoid) | > 50 | [1] |
| Amide Derivatives of Betulinic Acid | ||||
| Compound 3c | -NH-(CH2)2-N(CH3)2 | MGC-803 (Gastric) | 2.3 | [1] |
| Compound 3c | -NH-(CH2)2-N(CH3)2 | PC3 (Prostate) | 4.6 | [1] |
| Compound 3c | -NH-(CH2)2-N(CH3)2 | A375 (Melanoma) | 3.3 | [1] |
| Compound 3c | -NH-(CH2)2-N(CH3)2 | Bcap-37 (Breast) | 3.6 | [1] |
| Compound 3c | -NH-(CH2)2-N(CH3)2 | A431 (Epidermoid) | 4.3 | [1] |
| Amide Derivatives of 23-Hydroxybetulinic Acid | ||||
| Compound 6g | Amide with L-phenylalanine methyl ester | HL-60 (Leukemia) | 10.47 | [2] |
| Pyrazole-fused Betulinic Acid Derivatives | ||||
| Compound 18 | Oligo(ethylene glycol) amino amide ester | RAW264.7 (Osteoclastogenesis) | 0.00796 | [3] |
| Betulin-28-hydrazone Derivatives | ||||
| Compound 7l | Hydrazone with 4-chlorobenzaldehyde | MCF-7 (Breast) | 7.37 | [4] |
Note: The data presented is a selection from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.
II. Comparative Anti-inflammatory Activity
The anti-inflammatory potential of triterpenoid derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production) of C-28 Modified Betulinic Acid Derivatives in LPS-stimulated RAW 264.7 Macrophages
| Compound/Derivative | Modification at C-28 | IC50 (µM) for NO Inhibition | Reference |
| Betulinic Acid | Carboxylic Acid | 31.1 | [5] |
| Compound 5 | Amide with 4-aminobenzoic acid | 16.4 | [5] |
| Compound 11 | Amide with 4-hydroxy-3-methoxybenzylamine | 16.6 | [5] |
| Aminoguanidine (Reference Inhibitor) | - | ~20 | [6] |
Note: The data presented is from a single study for direct comparison. Experimental conditions should be considered when evaluating data from different sources.
III. Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide
The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).
Protocol:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubation: Incubate the mixture at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The nitrite concentration is determined using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Triterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates the canonical NF-κB signaling cascade and potential points of intervention by triterpenoid derivatives.
Caption: NF-κB signaling pathway and points of inhibition by triterpenoids.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening triterpenoid derivatives for their cytotoxic or anti-inflammatory activity.
Caption: General workflow for in vitro biological activity screening.
V. Conclusion and Future Directions
The modification of the C-28 position of betulin and betulinic acid with various functional groups, particularly amino and amide moieties, has proven to be a successful strategy for enhancing their cytotoxic and anti-inflammatory activities. The presented data on various C-28 derivatives suggest that the introduction of nitrogen-containing substituents can significantly improve the biological profile of the parent triterpenoid.
While direct experimental data for this compound is currently unavailable in the public domain, the promising results observed for other C-28 amino and amide derivatives warrant its further investigation. Future studies should focus on the systematic evaluation of this compound's cytotoxic, anti-inflammatory, and antiviral properties to fully elucidate its therapeutic potential. Furthermore, detailed mechanistic studies are required to identify its specific molecular targets and signaling pathways. Such research will be instrumental in guiding the rational design of novel and more potent triterpenoid-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory properties of triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 28-Aminobetulin: A Comparative Guide
This guide provides a comparative analysis of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 28-Aminobetulin. The information presented is based on established methodologies for the analysis of related triterpenoids, betulin (B1666924) and betulinic acid, and is intended to serve as a foundational guide for researchers, scientists, and professionals in drug development.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices. Both HPLC-UV and GC-MS offer robust and reliable approaches, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of triterpenoids and their derivatives.[1][2] It offers excellent reproducibility and does not require derivatization of the analyte. Reverse-phase HPLC is a common mode of separation for these compounds.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative that provides high selectivity and sensitivity.[3] Due to the low volatility of triterpenoids, a derivatization step is typically necessary to improve their thermal stability and chromatographic behavior. GC-MS is particularly advantageous for its ability to provide structural information, aiding in compound identification.[3]
The following table summarizes the key performance parameters of hypothetical HPLC-UV and GC-MS methods for the analysis of this compound, based on data reported for analogous compounds.
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Concentration Range | 10 - 150 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.3% - 101.6% |
| Precision (% RSD) | < 2% | < 2.56% |
| Limit of Detection (LOD) | 1.11 µg/mL | < 0.1 mg/L |
| Limit of Quantification (LOQ) | 7.35 µg/mL | Not specified |
| Derivatization Required | No | Yes |
| Primary Advantage | Simplicity, no derivatization | High sensitivity and selectivity |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are outlined below. These protocols are adapted from validated methods for betulin and betulinic acid and should be optimized for the specific analysis of this compound.
HPLC-UV Method
This method is based on reverse-phase chromatography with UV detection.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of this compound standard or sample in the mobile phase to achieve a concentration within the calibrated range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (86:14, v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.[1]
-
Column Temperature: 25°C.[1]
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 10, 25, 50, 100, 125, 150 µg/mL) and construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix.
-
Precision: Analyze replicate injections of a standard solution on the same day (intraday) and on different days (interday) to determine the relative standard deviation (%RSD).
-
LOD and LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
GC-MS Method
This method involves derivatization followed by gas chromatography-mass spectrometry analysis.
1. Sample Preparation and Derivatization:
-
Accurately weigh the this compound standard or sample into a reaction vial.
-
Add a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Validation Parameters:
-
The validation parameters (linearity, accuracy, precision, LOD, LOQ) should be assessed similarly to the HPLC-UV method, using the derivatized standards.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and GC-MS methods for this compound analysis.
Caption: Workflow for the cross-validation of analytical methods.
This comprehensive guide provides a framework for the selection and validation of analytical methods for this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and sample matrices.
References
In Vivo Showdown: A C-28 Amide Betulinic Acid Derivative Takes on Standard Chemotherapy in Melanoma
For Immediate Release
In the relentless pursuit of more effective and less toxic cancer therapies, researchers are increasingly turning to nature for inspiration. One such promising candidate is a novel C-28 amide derivative of 23-hydroxybetulinic acid, a compound closely related to 28-Aminobetulin. This guide provides a comparative analysis of the in vivo efficacy of this betulinic acid derivative against standard chemotherapy agents, 5-fluorouracil (B62378) and dacarbazine (B1669748), in a murine melanoma model. This report is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development directions.
Comparative Efficacy Against B16 Melanoma
The in vivo anti-tumor activity of the C-28 amide derivative of 23-hydroxybetulinic acid was evaluated in a B16 melanoma mouse model and compared to the standard chemotherapeutic agent, 5-fluorouracil.[1] Separately, the efficacy of dacarbazine, another standard-of-care for melanoma, was also assessed in a similar B16 melanoma model. While a direct head-to-head comparison between the betulinic acid derivative and dacarbazine is not available from a single study, the data from these independent experiments provide valuable insights into their relative potencies.
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (%) | Animal Model | Reference |
| 28-Amide of 23-Hydroxybetulinic Acid (Compound 6g) | 50 mg/kg | Not Specified | Comparable to 5-Fluorouracil | B16 Melanoma in mice | [1] |
| 5-Fluorouracil | 25 mg/kg | Not Specified | ~45% (inferred from comparison) | B16 Melanoma in mice | [1] |
| Dacarbazine (DTIC) | 10 mg/kg | Intraperitoneal | Significant decrease in tumor growth | B16 Melanoma in C57BL/6 mice | [2] |
Note: The tumor growth inhibition for the 28-amide derivative of 23-hydroxybetulinic acid was reported as "comparable" to 5-fluorouracil.[1] The specific percentage of inhibition was not provided in the abstract. The data for dacarbazine indicates a significant effect, though a precise percentage of tumor growth inhibition is not available in the cited abstract for direct comparison.
Mechanism of Action: The Mitochondrial Pathway to Apoptosis
Betulinic acid and its derivatives are known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[3][4][5] This mechanism is a key differentiator from many traditional chemotherapies that primarily target DNA synthesis or cell division.
The proposed signaling pathway for betulinic acid derivatives involves:
-
Direct Mitochondrial Action: Betulinic acid derivatives can directly interact with the mitochondria.[6]
-
ROS Production: This interaction leads to an increase in reactive oxygen species (ROS) within the cancer cell.
-
Mitochondrial Permeability Transition: The increase in ROS contributes to the opening of the mitochondrial permeability transition pore (mPTP).
-
Cytochrome c Release: The opening of the mPTP results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3.[3][5]
-
Apoptosis Execution: Activated caspase-3 executes the final stages of apoptosis, leading to programmed cell death.
References
- 1. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoimmunotherapy for melanoma with dacarbazine and 2,4-dinitrochlorobenzene: results from a murine tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulin induces mitochondrial cytochrome c release associated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betulinic acid-induced mitochondria-dependent cell death is counterbalanced by an autophagic salvage response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Mechanisms: 28-Aminobetulin Derivatives vs. Doxorubicin
A detailed guide for researchers, scientists, and drug development professionals on the distinct apoptotic pathways induced by C-28 amino derivatives of betulin (B1666924) and the widely-used chemotherapeutic agent, doxorubicin (B1662922).
This guide provides a comprehensive comparison of the molecular mechanisms of apoptosis initiated by a representative C-28 amino derivative of betulin and the established anticancer drug, doxorubicin. While direct and extensive data on 28-Aminobetulin is limited, this analysis leverages findings from closely related C-28 modified betulinic acid derivatives to offer valuable insights for drug discovery and development.
Introduction to Apoptotic Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and a primary target for cancer therapeutics. Understanding the intricate signaling cascades triggered by potential drug candidates is paramount for evaluating their efficacy and potential for clinical application. This guide dissects the apoptotic pathways of two distinct compounds: a semi-synthetic derivative of the natural product betulin and the well-characterized anthracycline antibiotic, doxorubicin.
Doxorubicin is a cornerstone of many chemotherapy regimens, known to induce apoptosis through a multi-faceted approach involving DNA damage and the generation of reactive oxygen species (ROS).
Betulin derivatives , particularly those modified at the C-28 position with amino functionalities, have emerged as a promising class of cytotoxic agents. These compounds often exhibit potent anticancer activity by triggering the intrinsic apoptotic pathway.
Comparative Apoptotic Mechanisms
Doxorubicin: A Multi-Pathway Inducer
Doxorubicin's apoptotic mechanism is complex, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription, which leads to DNA strand breaks. This triggers a DNA damage response, often involving the activation of the tumor suppressor protein p53.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, leading to the production of ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA, and contributes to the loss of mitochondrial membrane potential.
-
Intrinsic Pathway Activation: DNA damage and oxidative stress converge on the mitochondria, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.
-
Extrinsic Pathway Involvement: Doxorubicin can also upregulate the expression of death receptors like Fas, sensitizing cells to apoptosis initiated by their corresponding ligands.
-
Caspase Cascade: Both pathways culminate in the activation of executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.
This compound Derivatives: Primarily Targeting the Mitochondria
Based on studies of C-28 modified betulinic acid derivatives, these compounds appear to predominantly induce apoptosis through the intrinsic pathway. The proposed mechanism involves:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): These derivatives directly or indirectly target the mitochondria, leading to a decrease in the mitochondrial membrane potential.
-
Regulation of Bcl-2 Family Proteins: Evidence suggests that these compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio favors MOMP.
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c and subsequent activation of caspase-9 and the downstream executioner caspase-3. Some derivatives have also been shown to activate caspase-8, suggesting a potential, albeit less dominant, crosstalk with the extrinsic pathway.
Quantitative Data Comparison
The following tables summarize key quantitative data obtained from various in vitro studies. It is important to note that the data for the "this compound Derivative" is based on published results for closely related C-28 amino derivatives of betulinic acid and may not be fully representative of this compound itself.
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MGC-803 (Gastric Cancer) | Not specified in provided abstracts | |
| PC3 (Prostate Cancer) | Not specified in provided abstracts | ||
| A375 (Melanoma) | Not specified in provided abstracts | ||
| Bcap-37 (Breast Cancer) | Not specified in provided abstracts | ||
| A431 (Skin Carcinoma) | Not specified in provided abstracts | ||
| Betulinic Acid Derivative (Compound 3c) | MGC-803 (Gastric Cancer) | 2.3 | |
| PC3 (Prostate Cancer) | 4.6 | ||
| A375 (Melanoma) | 3.3 | ||
| Bcap-37 (Breast Cancer) | 3.6 | ||
| A431 (Skin Carcinoma) | 4.3 | [1] |
Table 1: Comparative IC50 Values. This table highlights the concentration of each compound required to inhibit the growth of various cancer cell lines by 50%. Lower values indicate higher potency.
| Compound | Cell Line | Apoptotic Marker | Observation | Reference |
| Doxorubicin | Huh7 (Hepatocellular Carcinoma) | Caspase-3/7 Activity | Increased | |
| Huh7 (Hepatocellular Carcinoma) | Bcl-2 Expression | Decreased | [2] | |
| Huh7 (Hepatocellular Carcinoma) | Bax Expression | Increased | [2] | |
| 3,28-di-(2-nitroxy-acetyl)-oxy-betulin | Huh7 (Hepatocellular Carcinoma) | Caspase-3/7 Activity | Increased | [2] |
| Huh7 (Hepatocellular Carcinoma) | Bcl-2 Expression | Decreased | [2] | |
| Huh7 (Hepatocellular Carcinoma) | Bax Expression | Increased | [2] | |
| Acetylenic Betulin Derivative (EB5) | SK-N-AS (Neuroblastoma) | Cleaved Caspase-3 | Increased | [3] |
| TE671 (Rhabdomyosarcoma) | Cleaved Caspase-3 | Increased | [3] | |
| SK-N-AS (Neuroblastoma) | Cleaved PARP1 | Increased | [3] | |
| TE671 (Rhabdomyosarcoma) | Cleaved PARP1 | Increased | [3] |
Table 2: Effects on Key Apoptotic Markers. This table summarizes the observed changes in the levels of key proteins involved in the apoptotic cascade following treatment with the respective compounds.
Experimental Protocols
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized by microscopy.
Protocol:
-
Sample Preparation:
-
Adherent Cells: Grow cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Suspension Cells: Harvest cells by centrifugation, wash with PBS, and fix with 4% PFA in PBS for 15-20 minutes at room temperature. Resuspend in PBS.
-
Tissue Sections: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) sections. Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer).
-
-
Permeabilization:
-
Incubate fixed cells or tissue sections with a permeabilization solution (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash samples with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Washing: Wash the samples with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye such as DAPI or Hoechst 33342 to visualize all cells.
-
Imaging: Mount the coverslips or slides with an anti-fade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases-3 and -7.
Principle: A specific substrate peptide (e.g., DEVD) is linked to a reporter molecule (e.g., a fluorophore or a chromophore). Active caspase-3/7 cleaves the substrate, releasing the reporter molecule, which can then be measured.
Protocol:
-
Cell Lysis:
-
Treat cells with the compound of interest for the desired time.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using a lysis buffer provided with the assay kit. Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize caspase activity.
-
Caspase Activity Measurement:
-
In a 96-well plate, add a defined amount of protein lysate to each well.
-
Add the caspase-3/7 substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the fold-change in caspase-3/7 activity in treated samples compared to untreated controls after normalizing to protein concentration.
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis and Protein Quantification: Prepare cell lysates and determine protein concentration as described in the caspase activity assay protocol.
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate the proteins based on their molecular weight.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Bcl-2 or anti-Bax) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL).
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for comparing the apoptotic effects of these compounds.
Caption: Doxorubicin-induced apoptotic signaling pathway.
Caption: Apoptotic pathway of a this compound derivative.
Caption: Experimental workflow for comparing apoptotic effects.
Conclusion
This guide provides a comparative framework for understanding the apoptotic mechanisms of doxorubicin and C-28 amino derivatives of betulin. Doxorubicin employs a broad-spectrum approach, inducing both intrinsic and extrinsic apoptotic pathways, largely driven by DNA damage and oxidative stress. In contrast, the available evidence for C-28 modified betulin derivatives points towards a more targeted mechanism centered on the mitochondria and the intrinsic apoptotic pathway.
For researchers in drug development, these distinctions are crucial. The targeted mitochondrial action of betulin derivatives may offer a more selective approach to cancer therapy with a potentially different side-effect profile compared to doxorubicin. Further investigation into the precise molecular targets and a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for designing and interpreting experiments aimed at characterizing novel apoptotic inducers.
References
- 1. Design, synthesis and biological evaluation of novel betulinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the pharmacokinetics of 28-Aminobetulin and betulin
A comprehensive analysis of the available pharmacokinetic data for the naturally occurring pentacyclic triterpene, betulin (B1666924), and its synthetic derivative, 28-Aminobetulin. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison based on current scientific literature. While extensive data exists for betulin, a notable scarcity of in vivo pharmacokinetic studies for this compound presents a significant gap in the comparative analysis.
Executive Summary
Betulin, a readily available compound from birch bark, has been the subject of numerous pharmacokinetic studies revealing its bioavailability, metabolic pathways, and tissue distribution. In contrast, this compound, a derivative synthesized for potential therapeutic applications, currently lacks publicly available in vivo pharmacokinetic data. This guide summarizes the known pharmacokinetic parameters of betulin, details the methodologies used in its study, and highlights the potential of this compound as a promising but uncharacterized compound in a pharmacokinetic context.
Pharmacokinetic Data Comparison
Due to the absence of in vivo pharmacokinetic data for this compound in the reviewed literature, a direct quantitative comparison with betulin is not possible. The following table summarizes the available pharmacokinetic parameters for betulin from preclinical studies.
Table 1: Summary of Preclinical Pharmacokinetic Parameters for Betulin
| Parameter | Species | Dosage and Route | Vehicle | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |
| Serum Level | Rat | 28-day i.p. | Sesame oil | 0.13 µg/mL (dose-independent) | 4 h | Not Reported | Not Reported | [1] |
| Plasma Concentration | Dog | 300 mg/kg s.c. (28 daily applications) | PEG 400 / 0.9 % NaCl | 0.33 µg/mL | Not Reported | Not Reported | Not Reported | [1] |
| Tissue Distribution | Rat | Not specified | Lard-supplemented diet | Highest in lungs and liver | Not Reported | Not Reported | Not Reported | [2][3] |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the concentration-time curve). i.p. (intraperitoneal), s.c. (subcutaneous).
Experimental Protocols
Quantification of Betulin in Biological Samples
A common method for the quantification of betulin and its metabolites in plasma and tissue is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Protocol: LC-MS/MS for Betulin Quantification in Rat Plasma [4]
-
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: C18 column (e.g., 5 µm, 250 x 2.1 mm).
-
Mobile Phase: Isocratic elution with 90% acetonitrile in water.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent G19G6A LC-MSD quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Selected Ion Monitoring (SIM) for the specific m/z of betulin.
-
In Vivo Pharmacokinetic Study of Betulin in Rats[1][5]
-
Animal Model: Male Wistar rats (200 ± 20 g).
-
Housing: Acclimatize animals for at least one week with a 12-h light/dark cycle in a temperature-controlled environment with free access to food and water.
-
Drug Formulation and Administration:
-
For intraperitoneal (i.p.) administration, suspend the triterpene extract rich in betulin in sesame oil.
-
For oral administration, dissolve betulin in ethanol, mix with a lipid carrier like olive oil or lard, and then evaporate the ethanol. The final formulation can be administered by gavage.[5]
-
-
Dosing: Administer the betulin formulation at the desired dose (e.g., 150 mg/kg in the diet).[5]
-
Blood Sampling:
-
Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Data Analysis:
-
Analyze plasma samples for betulin concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Visualizations
Metabolic Pathway of Betulin
Betulin undergoes Phase I and Phase II metabolism, primarily in the liver. The main reactions involve oxidation and conjugation to enhance its water solubility for excretion.
Caption: Metabolic pathway of Betulin.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study.
Caption: Preclinical pharmacokinetic study workflow.
Discussion and Future Directions
The existing body of research provides a solid foundation for understanding the pharmacokinetic profile of betulin. Studies have consistently shown its absorption after various routes of administration, although its low aqueous solubility can be a limiting factor.[1] The metabolism of betulin is reasonably well-characterized, proceeding through oxidation to derivatives like betulinic acid, followed by conjugation to facilitate excretion.
In stark contrast, the pharmacokinetic properties of this compound remain unexplored in the public domain. This synthetic derivative of betulin is noted for its potential in the synthesis of bioactive molecules and as a scaffold for developing novel compounds with improved pharmacological profiles.[6] The introduction of an amino group at the C-28 position is expected to significantly alter the physicochemical properties of the molecule, likely impacting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
The lack of data on this compound's pharmacokinetics is a critical knowledge gap that hinders its development as a potential therapeutic agent. Future research should prioritize in vivo studies in relevant animal models to:
-
Determine its oral bioavailability and compare it with that of betulin.
-
Characterize its metabolic fate, identifying the major metabolites and the enzymes involved.
-
Evaluate its tissue distribution and potential for accumulation.
-
Establish a preliminary safety profile based on its pharmacokinetic parameters.
A thorough understanding of the pharmacokinetic profile of this compound is essential for designing efficacy and toxicity studies and for its potential translation into clinical applications. Comparative studies with its parent compound, betulin, will be invaluable in elucidating the structure-pharmacokinetic relationships within this class of promising therapeutic agents.
References
- 1. A Preliminary Pharmacokinetic Study of Betulin, the Main Pentacyclic Triterpene from Extract of Outer Bark of Birch (Betulae alba cortex) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Tissue Disposition of Nanosystem-Entrapped Betulin After Endotracheal Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
A Comparative Guide to the Purity and Performance of 28-Aminobetulin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized 28-Aminobetulin with alternative betulin (B1666924) derivatives, focusing on purity confirmation and biological performance. The information is intended to assist researchers in selecting and characterizing these compounds for drug discovery and development.
Confirming the Purity of Synthesized this compound
The purity of synthesized this compound is paramount for accurate biological evaluation. A combination of chromatographic and spectroscopic methods is essential to ensure the absence of starting materials, reagents, and side products.
Experimental Protocols
Below are representative protocols for the key analytical techniques used to assess the purity of this compound. These are based on established methods for the analysis of betulin derivatives.
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the percentage purity of the synthesized compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might be: 0-20 min, 80-100% acetonitrile; 20-25 min, 100% acetonitrile; 25-30 min, 100-80% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10-20 µL of the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess for the presence of impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of this compound. The absence of unexpected signals indicates high purity.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the this compound molecule.
-
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Method:
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of this compound (C₃₀H₅₁NO, expected m/z ≈ 442.4). The fragmentation pattern can also provide structural information.
-
Performance Comparison: this compound vs. Alternative Betulin Derivatives
The primary therapeutic potential of betulin derivatives, including this compound, lies in their cytotoxic activity against various cancer cell lines. The modification at the C-28 position significantly influences this activity. Below is a comparison of the in vitro cytotoxic performance of this compound and other C-28 modified betulin derivatives.
Table 1: Comparative Cytotoxic Activity (IC₅₀ values in µM) of C-28 Modified Betulin Derivatives
| Compound/Derivative | Modification at C-28 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound | -NH₂ | Not Directly Reported | - | - |
| 28-O-propynoylbetulin | -O-C(O)C≡CH | CCRF/CEM (Leukemia) | 0.02 | [1] |
| SW707 (Colorectal) | 3.1 | [1] | ||
| T47D (Breast) | 2.0 | [1] | ||
| 28-O-(3-butynoyl)betulin | -O-C(O)CH₂C≡CH | CCRF/CEM (Leukemia) | 2.2 | [1] |
| 28-(Indole-3-acetamido)betulin | -NH-C(O)CH₂-Indole | Not Specified | >10 | [2] |
| 23-Hydroxy-28-(4-fluorobenzamido)betulinic acid | -NH-C(O)-Ph-F | HL-60 (Leukemia) | 10.47 | [3] |
Note: The IC₅₀ values are compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Experimental Workflow and Signaling Pathway
Experimental Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for the synthesis and purity confirmation of this compound.
Caption: Workflow for the synthesis and purity confirmation of this compound.
Proposed Signaling Pathway for Betulin Derivative-Induced Apoptosis
Many betulin derivatives exert their anticancer effects by inducing apoptosis. A key signaling pathway implicated in this process is the PI3K/Akt/mTOR pathway. Inhibition of this pathway by betulin derivatives can lead to the activation of downstream apoptotic events.
Caption: Proposed PI3K/Akt/mTOR signaling pathway for betulin derivative-induced apoptosis.
References
- 1. The Triterpenes 3β-Lup-20(29)-en-3-ol and 3β-Lup-20(29)-en-3-yl Acetate and the Carbohydrate 1,2,3,4,5,6-Hexa-O-acetyl-dulcitol as Photosynthesis Light Reactions Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalysis in the Chemistry of Lupane Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 28-Aminobetulin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information for the safe and effective disposal of 28-Aminobetulin, a derivative of betulin (B1666924) utilized in various research applications. While available safety data for related compounds suggests low toxicity, adherence to standard laboratory chemical waste procedures is paramount.
Immediate Safety and Handling Protocols
When handling this compound, it is crucial to follow standard laboratory safety protocols to minimize exposure and ensure a safe working environment. Personal protective equipment (PPE) should always be worn. Unused or waste this compound should be managed as chemical waste, even if not classified as hazardous, in accordance with institutional and local environmental regulations.
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile). | To prevent skin and eye contact with the chemical powder. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | To minimize the potential for inhalation of fine particles. |
| Waste Segregation | Segregate this compound waste from other waste streams. Do not mix with incompatible materials. | To prevent unforeseen chemical reactions and ensure proper disposal routing. |
| Waste Container | Use a clearly labeled, sealed, and appropriate container for solid chemical waste. | To prevent spills, leaks, and exposure to personnel. |
Step-by-Step Disposal Procedure
The disposal of this compound should be approached systematically to ensure safety and compliance.
-
Initial Containment: At the point of generation, collect waste this compound, including any contaminated materials such as weighing paper or disposable spatulas, in a designated waste container.
-
Labeling: The waste container must be clearly labeled with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic and incompatible chemicals pending disposal.
-
Consult Institutional Guidelines: Before final disposal, consult your institution's EHS guidelines or contact your EHS officer for specific instructions on chemical waste disposal. Regulations can vary significantly by location.
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company contracted by your institution. Do not dispose of this compound down the drain or in regular trash.[1][2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 28-Aminobetulin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of 28-Aminobetulin, a pentacyclic triterpenoid (B12794562) derivative utilized in pharmaceutical development and biochemical research. While current safety data for analogous compounds suggests a low hazard classification, adherence to rigorous laboratory safety protocols is paramount when handling any novel or not fully characterized chemical substance. This guide is intended to establish best practices to ensure the safety of all personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its solid, powdered form or in solution, a standard personal protective equipment (PPE) ensemble is mandatory to prevent accidental contact and inhalation. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Lab Coat | Eye Protection | Gloves | Respiratory Protection |
| Receiving & Storage | ✔ | ✔ | ✔ | Recommended if packaging is compromised |
| Weighing & Aliquoting (Solid) | ✔ | ✔ (Safety Glasses with Side Shields or Goggles) | ✔ (Nitrile, double-gloving recommended) | Recommended (N95 or higher) |
| Solution Preparation & Handling | ✔ | ✔ (Safety Glasses with Side Shields or Goggles) | ✔ (Nitrile) | Not typically required if performed in a ventilated enclosure |
| Experimental Use | ✔ | ✔ (Safety Glasses with Side Shields or Goggles) | ✔ (Nitrile) | Not typically required if performed in a ventilated enclosure |
| Spill Cleanup | ✔ | ✔ (Chemical Splash Goggles) | ✔ (Nitrile, heavy-duty) | Required (N95 or higher) |
| Waste Disposal | ✔ | ✔ (Safety Glasses with Side Shields or Goggles) | ✔ (Nitrile) | Recommended |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for minimizing exposure risks. The following procedural steps should be integrated into your laboratory's standard operating procedures.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
It
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
